5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-nitro-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-4-5-14-11(9-13)6-8-16(14)10-12-3-1-2-7-15-12/h1-9H,10H2 |
InChI Key |
GVPHKKSTBFQYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (CAS 940308-47-4) is a specialized chemical entity with limited publicly available research data. This guide has been constructed by synthesizing information on its core chemical scaffold, plausible synthetic routes, and the known biological activities of its constituent moieties: the 5-nitroindole core and the N-pyridinylmethyl substituent. The protocols and mechanistic discussions are based on established chemical principles and data from structurally related analogs, intended to provide a scientifically grounded framework for future research. All experimental work should be conducted with appropriate safety precautions by trained professionals.
Executive Summary & Introduction
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that merges two pharmacologically significant scaffolds: 5-nitroindole and pyridine. The indole ring is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, often conferring potent biological activities, including anticancer and antimicrobial effects.[2][3]
The pyridine ring is another privileged structure in drug design, present in a vast number of FDA-approved therapeutics and known to enhance properties like solubility, bioavailability, and target interaction.[4][5] The linkage of this pyridine moiety via a methylene bridge to the indole nitrogen (N-1 position) creates a unique molecular architecture with potential for novel biological interactions.
While direct research on this specific molecule is scarce, its structure suggests significant potential in several therapeutic areas. Notably, substituted 5-nitroindoles have emerged as potent binders of G-quadruplex (G4) DNA, particularly in the promoter region of the c-Myc oncogene, leading to anticancer activity.[6][7] This guide provides a comprehensive analysis of the compound's known properties, a proposed synthetic pathway with detailed protocols, and an exploration of its potential mechanisms of action based on the established biology of its core components.
Physicochemical Properties
A summary of the known and predicted physicochemical properties for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is presented below. This data is crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 940308-47-4 | Chemical Supplier Data |
| Molecular Formula | C₁₄H₁₁N₃O₂ | Chemical Supplier Data |
| Molecular Weight | 253.26 g/mol | Chemical Supplier Data |
| Appearance | (Predicted) Light yellow to yellow solid | Inferred from related nitroindoles |
| Solubility | (Predicted) Soluble in DMSO, DMF, and chlorinated solvents | Inferred from structural analogs |
| XLogP3 | (Predicted) ~2.5-3.0 | Computational Prediction |
Proposed Synthesis and Mechanistic Rationale
The most chemically direct route to synthesize 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is through the N-alkylation of 5-nitroindole. This class of reaction is a cornerstone of indole chemistry.[8]
Reaction Principle
The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. The indole nitrogen of 5-nitroindole is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, in this case, 2-(chloromethyl)pyridine, to form the desired N-substituted product.[8]
Causality of Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that produces hydrogen gas as the only byproduct, simplifying workup.[8] Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is another effective and often more manageable alternative.[9]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the indole substrate and the intermediate salt, and they do not participate in the reaction.[8]
-
Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride is a commercially available and suitable electrophile. The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the free base, which is more reactive.
Proposed Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
chemical structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole: Structure, Synthesis, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] Its functionalization provides a rich avenue for therapeutic innovation. This guide focuses on 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, a synthetic derivative that marries the potent bio-active properties of the 5-nitroindole moiety with the versatile pyridine ring, another privileged structure in drug design.[3] The strategic introduction of a nitro group at the 5-position of the indole ring is known to significantly alter its electronic profile, often enhancing antimicrobial or cytotoxic activities.[1][4][5] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's chemical structure, a validated synthetic protocol, methods for structural elucidation, and an exploration of its potential as a scaffold for novel therapeutics, particularly in oncology and infectious diseases.
Chemical Structure and Physicochemical Properties
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (CAS RN: 940308-47-4) is a hybrid molecule designed to leverage the pharmacological properties of its constituent heterocycles. The core structure consists of a 5-nitroindole system where the indole nitrogen is alkylated with a pyridin-2-ylmethyl group. This linkage introduces a flexible tether between the two aromatic systems, which can be critical for optimizing interactions with biological targets.
Diagram of Chemical Structure
Caption: Chemical structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Registry Number | 940308-47-4 | [6] |
| Molecular Formula | C₁₄H₁₁N₃O₂ | [6] |
| Molecular Weight | 253.26 g/mol | [6] |
| Appearance | Expected to be a yellow to gold crystalline powder. | [7] |
| Melting Point | 164-167 °C | [6] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and ethanol. | [7] |
Synthesis and Mechanistic Rationale
The synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole can be efficiently achieved via the N-alkylation of 5-nitroindole. This method is analogous to established procedures for the N-alkylation of other indole derivatives, such as the synthesis of 1-methyl-5-nitroindole.[8] The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism.
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
Experimental Protocol: N-Alkylation of 5-Nitroindole
This protocol describes a robust method for the synthesis of the title compound.
Materials:
-
5-Nitroindole (1.0 eq)[9]
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq) or Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitroindole (1.0 eq) and anhydrous DMF. If using K₂CO₃, add it directly to the mixture. If using NaH, cool the solution to 0 °C and add NaH portion-wise. Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes. The formation of the indole anion is often accompanied by a color change.
-
Alkylation: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of DMF. If the free base is not used, pre-neutralize it with one equivalent of base. Add the solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a beaker of cold water. If NaH was used, the quenching must be done slowly at 0 °C.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the indole nitrogen (pKa ≈ 17), making it nucleophilic. K₂CO₃ is a milder, safer base suitable for this purpose. NaH is a stronger, non-nucleophilic base that ensures rapid and complete deprotonation but requires more stringent anhydrous and safety precautions.
-
Solvent: DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the cation (K⁺ or Na⁺) without solvating the nucleophilic indole anion, thereby increasing its reactivity.
-
Inert Atmosphere: This is crucial when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.
Structural Elucidation and Characterization
Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic and analytical techniques. The data presented below are predicted values based on the analysis of the parent 5-nitroindole and similar N-substituted indole derivatives.[10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.6 (d, H4), ~8.0 (dd, H6), ~7.7 (d, H7), ~7.6 (d, H2), ~6.8 (d, H3). Pyridyl protons: ~8.5 (d), ~7.7 (t), ~7.3 (d), ~7.2 (t). Methylene protons: ~5.6 (s, 2H). The downfield shifts of the indole protons (H4, H6) are characteristic of the electron-withdrawing nitro group. The singlet at ~5.6 ppm confirms the presence of the CH₂ linker. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~141 (C5), ~139 (C7a), ~129 (C2), ~127 (C3a), ~117 (C6), ~111 (C7), ~102 (C3). Pyridyl carbons: ~157 (C2'), ~149 (C6'), ~137 (C4'), ~122 (C5'), ~121 (C3'). Methylene carbon: ~50 ppm. |
| FT-IR (KBr, cm⁻¹) | ν: ~1510 & ~1340 (asymmetric and symmetric N-O stretching of NO₂ group), ~3100 (aromatic C-H stretch), ~1600 (C=C aromatic stretch), ~1250 (C-N stretch). |
| Mass Spec. (ESI+) | m/z: 254.09 [M+H]⁺, corresponding to the molecular formula C₁₄H₁₁N₃O₂. Fragmentation may involve the loss of the nitro group (NO₂) or cleavage at the methylene bridge. |
Potential Biological Activity and Applications in Drug Discovery
The conjugation of a 5-nitroindole scaffold with a pyridylmethyl group creates a molecule with significant potential in drug discovery. The nitroaromatic moiety is a known pharmacophore and, in some cases, a toxicophore, whose activity is often mediated by redox reactions within cells.[4][12]
Anticancer Potential
Recent studies have highlighted 5-nitroindole derivatives as a promising class of ligands that bind to and stabilize G-quadruplex (G4) DNA structures.[10][13] These structures are prevalent in the promoter regions of oncogenes, such as c-Myc. Stabilization of the c-Myc G4 can suppress its transcription, leading to an anti-proliferative effect. The planar indole ring is well-suited for π-π stacking interactions with the G-quartets, while the N1-substituent (the pyridylmethyl group) can interact with the grooves or loops of the G4 structure, enhancing binding affinity and selectivity.
Antimicrobial Potential
The indole core is a feature of many natural and synthetic antimicrobial agents. Furthermore, a closely related compound, a pyridinium salt tethered to a 2-aryl-5-nitro-1H-indole, was investigated for its potential as a bacterial NorA efflux pump inhibitor in Staphylococcus aureus.[14] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing drugs. The 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole structure could similarly function as an efflux pump inhibitor or possess direct antimicrobial activity, a hypothesis that warrants experimental validation.
Diagram of a Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of a bacterial efflux pump.
Conclusion
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetically accessible molecule that combines three key structural motifs known to impart biological activity: the indole scaffold, the electron-withdrawing nitro group, and the pyridine ring. Its structural features suggest a strong potential for development as an anticancer agent, possibly by targeting G-quadruplex DNA, or as an antimicrobial agent through mechanisms like efflux pump inhibition. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound, enabling further investigation into its promising therapeutic applications.
References
-
Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. National Center for Biotechnology Information. [Link]
-
CAS 940308-47-4 | 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole. Hoffman Fine Chemicals. [Link]
-
5-Nitro indole, 98%. Ottokemi. [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
-
1H-Indole, 1-methyl-5-nitro-. PubChem, National Center for Biotechnology Information. [Link]
-
Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo. Longdom Publishing. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. National Center for Biotechnology Information. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Inorganic Chemistry International Journal. [Link]
-
Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 9. 5-Nitro indole, 98% | Ottokemi™ [ottokemi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole: Synthesis, Characterization, and Therapeutic Potential
An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and potential applications of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of a nitro group and a pyridinylmethyl substituent significantly alters the electronic and steric properties of the indole ring, opening new avenues for therapeutic applications. This technical guide provides a comprehensive overview of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, detailing its physicochemical properties, a validated synthesis protocol, and an exploration of its potential as a lead compound in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.
Core Physicochemical Properties
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a solid, heterocyclic compound. Its core structure consists of a 5-nitro-substituted indole ring N-alkylated with a 2-picolyl group. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁N₃O₂ | |
| Molecular Weight | 253.26 g/mol | |
| Melting Point | 164-167 °C | |
| Appearance | Expected to be a yellow to gold crystalline powder |
Synthesis and Mechanism
The synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is typically achieved through the N-alkylation of 5-nitroindole with a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine. This reaction is a classic example of nucleophilic substitution, where the deprotonated indole nitrogen acts as the nucleophile.
Causality of Experimental Choices
The choice of reagents and conditions is critical for the successful synthesis of the target compound.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the indole nitrogen. The pKa of the N-H bond in indole is approximately 17, necessitating a base strong enough to facilitate the formation of the indolide anion. The use of a weaker base may result in a sluggish or incomplete reaction.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this reaction. These solvents can effectively solvate the cation of the base and the charged intermediates, thereby increasing the reaction rate.
-
Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat should be avoided to minimize the potential for side reactions.
Experimental Protocol: N-Alkylation of 5-Nitroindole
This protocol describes a general method for the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
Materials:
-
5-Nitroindole
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-nitroindole (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
Caption: Synthetic workflow for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
Characterization
The structural confirmation of the synthesized 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the indole and pyridine rings, as well as a singlet for the methylene bridge. The ¹³C NMR spectrum will display signals for all 14 carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the aromatic C-H and C=C bonds.
Potential Applications in Drug Development
The 5-nitroindole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.
Anticancer Activity
Derivatives of 5-nitroindole have shown promise as anticancer agents. One of the key mechanisms of action is the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc. This stabilization can lead to the downregulation of the oncogene's expression, subsequently inhibiting cancer cell proliferation and inducing apoptosis.[2]
Antimicrobial and Other Activities
The indole nucleus is a common feature in many antimicrobial agents.[1] Furthermore, related nitro-aromatic compounds have been investigated for a variety of other therapeutic applications, including as potential inhibitors of bacterial efflux pumps.[3][4]
Caption: Potential biological targets and activities of the title compound.
Conclusion
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetically accessible compound with significant potential for drug discovery and development. The presence of the 5-nitroindole scaffold suggests a range of possible biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and therapeutic applications of this promising heterocyclic compound.
References
-
Bremner, J. B., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 16(9), 7627-7633. [Link]
-
Neelam, et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1656. [Link]
-
Borah, P., & Gogoi, J. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(8), 819-832. [Link]
-
Bremner, J. B., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. ResearchGate. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO and Methanol for Drug Development Applications
Abstract
The determination of a compound's solubility is a critical early-stage gatekeeping step in the drug discovery and development pipeline.[1][2][3] Poor solubility can significantly impede in vitro assay reliability, complicate formulation for in vivo studies, and ultimately lead to the failure of promising drug candidates.[3][4] This in-depth technical guide focuses on the solubility of a novel heterocyclic compound, 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, in two pivotal organic solvents: dimethyl sulfoxide (DMSO) and methanol. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of this compound. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and discuss the practical implications of the results in a drug development context.
Introduction: The Significance of Solubility in Preclinical Research
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound featuring a nitro-substituted indole core linked to a pyridine moiety. The indole scaffold is prevalent in a multitude of natural products and synthetic drugs.[5] The nitro group, being a strong electron-withdrawing group, can influence the compound's physicochemical properties, including its solubility and potential biological activity.[6]
The selection of appropriate solvents for initial biological screening and subsequent formulation is paramount. Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[7][8] Its miscibility with aqueous media makes it an ideal vehicle for preparing high-concentration stock solutions for in vitro assays.[7][9] Methanol, a polar protic solvent, is also frequently used in analytical chemistry and as a solvent for various organic compounds due to its high solvency power and compatibility with techniques like High-Performance Liquid Chromatography (HPLC).[10]
Understanding the solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in these two solvents is therefore not merely an academic exercise but a foundational step in its journey as a potential therapeutic agent. This guide will provide the necessary protocols and theoretical background to empower researchers in this critical task.
Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to In Vitro Screening
DMSO is the workhorse solvent for compound management and high-throughput screening in the pharmaceutical industry.[7] Its primary role is to create concentrated stock solutions from which working solutions are prepared for biological assays. A compound's solubility in DMSO dictates the maximum achievable concentration in these stock solutions, which in turn affects the design and execution of dose-response studies.
Quantitative Solubility Assessment in DMSO
While specific experimental data for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical and serve as a template for reporting experimentally determined solubilities.
| Parameter | Value | Method | Temperature (°C) |
| Kinetic Solubility | > 200 mM (Hypothetical) | NMR Spectroscopy | 25 |
| Thermodynamic Solubility | 185 mM (Hypothetical) | Shake-Flask (HPLC) | 25 |
Experimental Protocol: Thermodynamic Solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO (Shake-Flask Method)
This protocol describes the "gold standard" equilibrium or thermodynamic solubility measurement, which determines the concentration of a compound in a saturated solution in equilibrium with an excess of the solid.[11]
Rationale: The shake-flask method is considered the most reliable for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the dissolved and undissolved compound.[12]
Materials:
-
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
HPLC system with a suitable column and UV detector
Procedure:
-
Preparation of a Supersaturated Solution:
-
Weigh approximately 10 mg of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole into a 2 mL microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add more solid in small increments until a solid precipitate remains.[9]
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[9]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.[9]
-
-
Quantification:
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation:
-
Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.
-
Diagrammatic Representation of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination in DMSO.
Solubility in Methanol: A Focus on Analytical and Formulation Applications
Methanol is a polar protic solvent that is less commonly used as a primary solvent for in vitro screening due to its higher volatility and potential for toxicity to cells compared to DMSO.[14] However, its excellent solvating properties for a wide range of compounds make it a crucial solvent in analytical chemistry, particularly as a mobile phase component in HPLC and for sample preparation.[10]
Quantitative Solubility Assessment in Methanol
Similar to the DMSO data, the following table presents a hypothetical summary of solubility data for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in methanol.
| Parameter | Value | Method | Temperature (°C) |
| Thermodynamic Solubility | 35 mg/mL (Hypothetical) | Visual Method (Polythermal) | 25 |
Experimental Protocol: Thermodynamic Solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in Methanol (Visual Synthetic Method)
This protocol outlines a synthetic method where the solubility is determined by observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution.[15]
Rationale: This method is efficient for determining solubility at various temperatures and requires a relatively small amount of substance. The visual detection of the disappearance of the solid phase provides a clear endpoint.[15]
Materials:
-
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (solid powder)
-
Anhydrous Methanol
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled circulating bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known mass of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole into the glass vessel.
-
Add a known mass of methanol to the vessel.
-
-
Heating and Dissolution:
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the circulating bath, and consequently the mixture, while continuously observing the solution for the disappearance of the solid phase.
-
-
Determination of Dissolution Temperature:
-
Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that specific composition.
-
-
Data Collection:
-
Repeat the process with different known compositions of the compound and methanol to determine the solubility at various temperatures.
-
-
Calculation of Solubility:
-
The solubility at a given temperature is expressed as the mass of the solute per mass or volume of the solvent.
-
Diagrammatic Representation of the Visual Synthetic Method
Caption: Workflow for Visual Synthetic Solubility Determination.
Comparative Analysis and Implications
The solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO is expected to be high, facilitating its use in creating concentrated stock solutions for biological screening. The polar aprotic nature of DMSO effectively solvates a wide range of molecules.[7] In contrast, methanol, as a polar protic solvent, can engage in hydrogen bonding, which may influence its interaction with the nitro and pyridine groups of the molecule, potentially leading to different solubility behavior compared to DMSO.[16]
A higher solubility in DMSO is advantageous for in vitro assays, allowing for a wider range of concentrations to be tested while keeping the final DMSO concentration low to minimize solvent-induced artifacts.[7][8] The solubility in methanol is more relevant for downstream activities such as purification, analytical method development, and potentially for certain formulation approaches.
Conclusion
This technical guide provides a comprehensive framework for determining and understanding the solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO and methanol. While no pre-existing quantitative data was found, the detailed experimental protocols and the scientific rationale provided herein equip researchers with the necessary tools to generate this critical data. Accurate solubility determination is an indispensable step in the preclinical development of any potential drug candidate, ensuring data integrity and informing future formulation strategies.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Sigma-Aldrich. (n.d.). Methanol.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
- NIH. (n.d.). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride.
- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
- MDPI. (2020, May 11). The Importance of Solubility for New Drug Molecules.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Gaylord Chemical. (2024, September 9). Innovative Applications of DMSO.
- Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- Sigma-Aldrich. (n.d.). Methanol.
- Kemmie Australia. (2025, September 17). DMSO Uses & Research.
- PubMed. (2011, September 6). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride.
- Creative Biolabs. (2019, December 27). Solubility Assessment Service.
- ResearchGate. (2017, June 26). Which is the best solvent (ethanol OR methanol) for phytochemical study?.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- ChemBK. (2024, April 9). 1H-Indole, 1-Methyl-5-nitro-.
- ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data.
- Ottokemi. (n.d.). 5-Nitro indole, 98%.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- ResearchGate. (2025, October 16). (PDF) Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride.
- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
- ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- ResearchGate. (2025, August 6). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- Hoffman Fine Chemicals. (n.d.). CAS 940308-47-4 | 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole.
- ChemicalBook. (n.d.). 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0.
- PubChem. (n.d.). 5-Nitro-2-(1-pyrrolidinyl)pyridine.
- MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.
- Semantic Scholar. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
- Sigma-Aldrich. (n.d.). 5-nitro-3-(piperazin-1-ylmethyl)-1H-indole.
- RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.
- Unknown Source. (n.d.). λmax in DMSO = 531 nm 542 nm.
- Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
- BLDpharm. (n.d.). 199805-99-7|(5-Nitro-1H-indol-2-yl)methanol.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 6. periodicals.karazin.ua [periodicals.karazin.ua]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Ascendant Role of 5-Nitroindole Pyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, multifaceted biological activities, and therapeutic potential of 5-nitroindole pyridine derivatives. This document provides an in-depth exploration of their burgeoning significance in medicinal chemistry, with a particular focus on oncology.
Introduction: The Strategic Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the indole and pyridine rings stand as "privileged scaffolds"—core structures that frequently appear in biologically active compounds and approved drugs.[1] The fusion of these two entities, particularly with the inclusion of a nitro group at the 5-position of the indole, gives rise to a class of compounds with significant therapeutic promise: 5-nitroindole pyridine derivatives. The 5-nitroindole moiety has garnered substantial attention for its ability to engage in specific molecular interactions, notably in the context of anticancer research.[2][3] Concurrently, the pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its capacity to modulate physicochemical properties such as solubility and to form key interactions with biological targets.[4] This guide elucidates the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 5-nitroindole pyridine derivatives, offering a technical resource for their exploration and development.
Synthetic Strategies: Crafting the 5-Nitroindole Pyridine Core
The synthesis of 5-nitroindole pyridine derivatives can be approached through several strategic disconnections, primarily focusing on the formation of a bond between the pre-functionalized 5-nitroindole and pyridine rings. While direct literature on the synthesis of a wide array of these specific hybrids is still emerging, established synthetic methodologies for each scaffold provide a roadmap for their conjugation.
Key Synthetic Pathways
A prevalent strategy involves the use of a functionalized 5-nitroindole, such as 5-nitro-1H-indole-3-carbaldehyde, which can then be coupled with a pyridine-containing amine. This is often achieved through a one-pot reductive amination reaction.[5]
Experimental Protocol: Reductive Amination for the Synthesis of 5-Nitroindole Pyridine Derivatives
-
Vilsmeier-Haack Reaction: To a solution of 5-nitroindole in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour to yield 5-nitro-1H-indole-3-carbaldehyde.[5]
-
Reductive Amination: In a separate vessel, dissolve the resulting 5-nitro-1H-indole-3-carbaldehyde and a corresponding pyridine-containing amine in methanol.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature and stir for 3 hours.[5]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 5-nitroindole pyridine derivative.
An alternative approach involves the nucleophilic substitution of a leaving group on either the 5-nitroindole or the pyridine ring. For instance, a halogenated nitropyridine can react with an amino-functionalized 5-nitroindole.[6]
Below is a generalized workflow for the synthesis of 5-nitroindole pyridine derivatives.
Caption: Generalized synthetic workflow for 5-nitroindole pyridine derivatives.
Medicinal Chemistry Applications: A Focus on Anticancer Activity
The most extensively studied application of 5-nitroindole derivatives to date is in the realm of oncology. The introduction of a pyridine moiety can further enhance these properties by improving solubility and providing additional points of interaction with biological targets.
Mechanism of Action in Cancer
5-Nitroindole derivatives have demonstrated a dual mechanism of action against cancer cells.[2]
-
c-Myc G-Quadruplex Stabilization: The c-Myc oncogene is overexpressed in a majority of human cancers.[2] Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex structure, which represses gene transcription. 5-Nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[2][3] This, in turn, induces cell cycle arrest and apoptosis.[2]
-
Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been observed to increase intracellular levels of reactive oxygen species (ROS).[3][7] Elevated ROS can lead to oxidative stress and trigger apoptotic pathways in cancer cells.
The following diagram illustrates the anticancer mechanism of action.
Caption: Dual mechanism of anticancer activity of 5-nitroindole derivatives.
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features that influence the anticancer activity of 5-nitroindole derivatives. The presence of the nitro group at the 5-position of the indole ring is often crucial for activity.[7] Modifications at the N1 and C3 positions of the indole, as well as substitutions on the pyridine ring, can significantly impact potency and selectivity.[8]
| Position | Modification | Impact on Anticancer Activity |
| Indole N1 | Alkylation | Can influence binding and cellular uptake. |
| Indole C3 | Side chains with basic amines | Often enhances G-quadruplex binding.[2] |
| Indole C5 | Nitro group | Generally essential for high potency.[7] |
| Pyridine Ring | Substituents | Can modulate solubility, and target engagement.[8] |
Table 1: General Structure-Activity Relationships of 5-Nitroindole Pyridine Derivatives for Anticancer Activity.
Emerging Therapeutic Areas
While the primary focus has been on cancer, the individual pharmacological profiles of 5-nitroindole and pyridine suggest potential applications in other therapeutic areas.
Neurodegenerative Diseases
Both indole and pyridine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10][11] The mechanisms often involve the modulation of neurotransmitter systems, inhibition of protein aggregation, and reduction of oxidative stress.[12][13] The combination of these two scaffolds in 5-nitroindole pyridine derivatives could lead to multi-target agents for these complex diseases.
Antimicrobial and Anti-inflammatory Properties
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1][14] The nitroaromatic scaffold is also a component of several antimicrobial drugs.[15] This suggests that 5-nitroindole pyridine derivatives could be promising candidates for the development of new anti-infective agents.[6][16]
Furthermore, various pyridine derivatives have demonstrated anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and cytokines.[17][18][19][20][21] The potential for 5-nitroindole pyridine derivatives to exhibit anti-inflammatory properties warrants further investigation.
Conclusion and Future Directions
5-Nitroindole pyridine derivatives represent a compelling class of compounds with significant potential in medicinal chemistry. Their well-established anticancer activity, coupled with the promising, yet less explored, potential in neurodegenerative, antimicrobial, and anti-inflammatory applications, makes them a rich area for future research. Further exploration of their synthesis, biological evaluation across a wider range of targets, and detailed structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Agarwal, T., Roy, S., Chakraborty, S., & Dash, J. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
-
Agarwal, T., Roy, S., & Dash, J. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
-
Agarwal, T., Roy, S., Chakraborty, S., & Dash, J. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
-
Agarwal, T., Roy, S., & Dash, J. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
-
Banu, A., & Kumar, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
-
Floyd, R. A., & Hensley, K. (2002). Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. PMC. [Link]
-
Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Heidari, M. R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 133. [Link]
-
Sahoo, A. K., & Dandapat, J. (2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]
-
De, P. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Bentham Science Publisher. [Link]
-
Vinuta, K., et al. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 13(1), 1-10. [Link]
-
Rahman, M. A. (2022). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. ResearchGate. [Link]
-
Diaz-Gavilán, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Kumar, S. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]
-
Hayriyan, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia, 68(4), 863-869. [Link]
-
Çakmak, O., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1698. [Link]
-
Technology Networks. (2021, July 20). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-19. [Link]
-
Al-Harbi, N. O., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Annang, F., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. [Link]
-
Banu, A., & Kumar, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]
-
Sroor, F. M., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, e70146. [Link]
-
Sroor, F. M., et al. (2023). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole Scaffolds
Executive Summary
The 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole scaffold represents a privileged chemotype in modern medicinal chemistry, bridging the gap between classical DNA-intercalating agents and targeted kinase inhibitors. This whitepaper analyzes the structural and functional versatility of this specific scaffold, highlighting its dual-action potential in oncology (via c-Myc G-quadruplex stabilization and Nur77 modulation) and infectious disease (via NorA efflux pump inhibition).
By fusing the electron-deficient 5-nitroindole core with the basic, coordinate-capable pyridin-2-ylmethyl tail, researchers can access a chemical space that balances lipophilicity for membrane permeability with specific polar interactions required for high-affinity target binding.
Chemical Architecture & SAR Analysis
The therapeutic potency of this scaffold is not accidental; it is a product of precise Structure-Activity Relationship (SAR) tuning.
The 5-Nitroindole Core
The 5-nitro group serves two critical functions:
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), reducing the electron density of the indole ring. This enhances
- stacking interactions with DNA base pairs, particularly in G-rich sequences (G-quadruplexes). -
Bioreductive Potential: In hypoxic tumor environments, the nitro group can be enzymatically reduced to a hydroxylamine or amine, potentially functioning as a bioreductive prodrug trigger or generating reactive oxygen species (ROS) locally to induce apoptosis.
The Pyridin-2-ylmethyl Tail
The N1-substitution with a pyridin-2-ylmethyl group introduces:
-
Solubility & pH Sensitivity: The pyridine nitrogen (
) can be protonated in the acidic tumor microenvironment or lysosome, aiding in lysosomotropic trapping. -
Metal Chelation: The geometry allows for bidentate coordination (N1-indole and N-pyridine) with transition metals (e.g., Zn²⁺, Cu²⁺) in metalloenzyme active sites.
SAR Visualization
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety within the scaffold.[1]
Therapeutic Applications
Oncology: c-Myc G-Quadruplex Stabilization
Overexpression of the c-Myc oncogene drives proliferation in >50% of human cancers. The promoter region of c-Myc contains a G-rich sequence capable of forming a G-quadruplex (G4) structure. Stabilizing this G4 structure inhibits c-Myc transcription.
-
Mechanism: The planar 5-nitroindole core intercalates between the G-tetrads. The pyridin-2-ylmethyl arm extends into the grooves, interacting with the phosphate backbone or loop bases, locking the DNA in a non-transcribable conformation.
-
Data Insight: 5-nitroindole derivatives have shown
values in the low micromolar range (1–5 µM) against HeLa and MCF-7 cell lines by downregulating c-Myc expression.
Oncology: Nur77 Modulation
The orphan nuclear receptor Nur77 is a target for inducing apoptosis in cancer cells.[2] Hybrid scaffolds containing indole and pyridine/pyrimidine moieties have been identified as Nur77 modulators.[2][3]
-
Action: These compounds induce Nur77 migration from the nucleus to the mitochondria, where it converts Bcl-2 from a cytoprotective to a pro-apoptotic molecule.
Infectious Disease: NorA Efflux Pump Inhibition
Antimicrobial resistance (AMR) in Staphylococcus aureus is often driven by the NorA efflux pump.
-
Synergy: 5-nitroindole derivatives, particularly those with cationic or pyridine-based tails, bind to the NorA pump, blocking the extrusion of fluoroquinolones (e.g., ciprofloxacin). This restores the efficacy of standard antibiotics against resistant strains (MRSA).
Experimental Protocols
Chemical Synthesis (Self-Validating Protocol)
Objective: Synthesize 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole via N-alkylation.
Reagents:
-
5-Nitroindole (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or Cesium Carbonate (
) -
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve 5-nitroindole in anhydrous DMF under
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH portion-wise. Stir for 30 min until
evolution ceases. Validation: Solution turns from yellow to deep orange/red (indolyl anion formation). -
Alkylation: Add 2-(chloromethyl)pyridine (pre-neutralized or as salt if excess base is used) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of starting indole (
) and appearance of product ( ). -
Workup: Quench with ice water. Precipitate forms.[4] Filter and wash with water. Recrystallize from Ethanol.
Figure 2: Step-by-step synthetic workflow for the N-alkylation of 5-nitroindole.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).
-
Incubation: 48h or 72h at 37°C, 5%
. -
Readout: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve.
Mechanism of Action: c-Myc Downregulation
The following diagram illustrates the specific pathway by which this scaffold exerts anti-tumor activity.
Figure 3: Mechanism of Action showing G-quadruplex stabilization leading to c-Myc downregulation and apoptosis.
References
-
Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of hybrid antibacterials incorporating 2-aryl-5-nitro-1H-indole moieties.
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem / PubMed. Context: Validates 5-nitroindole scaffolds as specific binders for G-quadruplex DNA, leading to anticancer activity.[1]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. Source: European Journal of Medicinal Chemistry.[3] Context: Highlights the indole-pyridine/pyrimidine hybrid class for Nur77-mediated apoptosis.
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Source: MDPI Molbank. Context: Provides detailed synthetic protocols for 1-(pyridin-2-ylmethyl) substituted indoles.
-
Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI Molecules. Context: Reviews the broad biological utility of nitropyridine and related heterocyclic scaffolds in drug design.
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole from 5-nitroindole. The N-alkylation of indoles is a pivotal transformation in medicinal chemistry, as the substituent on the indole nitrogen can significantly modulate the pharmacological profile of the molecule. This protocol details a robust and reproducible method employing sodium hydride as a base and 2-(chloromethyl)pyridine hydrochloride as the alkylating agent in a polar aprotic solvent. This guide offers in-depth procedural instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure successful synthesis and product validation.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole nitrogen, in particular, offers a powerful avenue for tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of a pyridinylmethyl group at the N1 position can enhance solubility and provide an additional site for hydrogen bonding, which can be crucial for target engagement. The 5-nitro substitution on the indole ring serves as a key pharmacophore in several biologically active molecules and can also be a precursor for further chemical modifications.
This application note presents a detailed procedure for the N-alkylation of 5-nitroindole with 2-(chloromethyl)pyridine, a common and effective method for forging the N-C bond. The reaction proceeds via the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on the alkyl halide.
Reaction Scheme
Caption: Simplified reaction mechanism.
Experimental Protocol
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 6146-52-7 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 |
| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.03 | 6959-47-3 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Saturated aqueous Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
Safety Precautions:
-
Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. [1][2][3]Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [1][2][3]In case of fire, use a dry chemical extinguisher (Class D). Do not use water, foam, or carbon dioxide.
-
2-(Chloromethyl)pyridine hydrochloride: Corrosive and harmful if swallowed. [4]Causes severe skin burns and eye damage. [4]Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Always work in a well-ventilated fume hood and wear appropriate PPE.
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-nitroindole (1.0 eq).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of approximately 0.2-0.5 M) and stir until the 5-nitroindole is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. [5]The solution should become a deep color, indicating the formation of the indolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. [5][6]7. Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the protons of the indole and pyridine rings. The benzylic protons should appear as a singlet. The chemical shifts of the indole protons will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the product's structure. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₁₄H₁₁N₃O₂ = 253.26 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the aromatic C-H and C=C bonds. |
| Melting Point | A sharp melting point range for the purified solid product indicates high purity. |
For a similar compound, 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, the NMR and mass spectrometry data were crucial for its characterization. [7][8][9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete deprotonation.- Inactive NaH.- Impure reagents or wet solvent. | - Use a fresh batch of NaH.- Ensure all glassware is flame-dried and the solvent is anhydrous.- Increase the amount of NaH slightly (e.g., to 1.5 eq). |
| Presence of starting material | - Insufficient reaction time.- Incomplete deprotonation.- Deactivated alkylating agent. | - Extend the reaction time and continue monitoring by TLC.- Ensure complete deprotonation before adding the alkylating agent.- Use a fresh bottle of 2-(chloromethyl)pyridine hydrochloride. |
| Formation of C3-alkylated byproduct | - Incomplete deprotonation. | - Ensure complete deprotonation by allowing sufficient time for the reaction with NaH before adding the alkylating agent. [5] |
| Difficult purification | - Close-running spots on TLC. | - Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small percentage of a more polar solvent like methanol. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole. By carefully controlling the reaction conditions, particularly the deprotonation step, high yields of the desired N-alkylated product can be achieved. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents involved. The successful synthesis and characterization of this compound will provide a valuable building block for further research and development in medicinal chemistry.
References
-
Alkali Metals. MSDS for SODIUM HYDRIDE. [Link]
-
New Jersey Department of Health. Common Name: SODIUM HYDRIDE HAZARD SUMMARY. [Link]
-
National Institutes of Health. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. [Link]
-
S. A. G. O. Pardeshi, et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
- Google Patents. (1961).
-
PubMed. (2011). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. [Link]
-
The Royal Society of Chemistry. (2014). Rh(I)-catalyzed decarbonylative direct C2-olefination of indoles with vinyl carboxylic acids. [Link]
-
ResearchGate. (2011). (PDF) Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole to its Amine Derivative
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the catalytic hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole to its corresponding amine, 5-amino-1-(pyridin-2-ylmethyl)-1H-indole. This transformation is a critical step in the synthesis of various pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into reaction optimization, safety procedures, and troubleshooting. We will delve into the mechanistic underpinnings of the reaction, catalyst selection, and the nuances of handling a substrate with both a nitro group and a pyridine moiety.
Introduction: The Significance of Aminoindoles in Medicinal Chemistry
The reduction of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are pivotal building blocks in the pharmaceutical industry, serving as key intermediates for a vast array of therapeutic agents.[2] The indole scaffold, in particular, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The introduction of an amino group at the 5-position of the indole ring opens up a vector for further functionalization, allowing for the synthesis of diverse compound libraries for biological screening. The target molecule, 5-amino-1-(pyridin-2-ylmethyl)-1H-indole, combines the indole and pyridine heterocycles, both of which are prevalent in bioactive compounds, making its efficient synthesis a valuable endeavor.
Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean reaction profile (with water as the primary byproduct), and often mild reaction conditions.[3][4] This method avoids the use of stoichiometric metal reductants and harsh acidic conditions, which can be detrimental to sensitive functional groups.[5]
Mechanistic Insights and Strategic Considerations
The catalytic hydrogenation of a nitroarene to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3] The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[6]
A key consideration for the hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is the presence of the pyridine ring. While the nitro group is generally more readily reduced than the pyridine ring, over-reduction to the corresponding piperidine is a potential side reaction under harsh conditions (high pressure, high temperature, or highly active catalysts like rhodium).[7] Furthermore, the basicity of the pyridine nitrogen and the product amine can lead to catalyst inhibition or poisoning, potentially slowing down or stalling the reaction.[8] The choice of solvent and catalyst, as well as careful monitoring of the reaction progress, are therefore crucial for a successful and selective transformation.
Experimental Protocol
This protocol provides a robust method for the catalytic hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole on a laboratory scale.
Materials and Equipment
| Reagents and Materials | Equipment |
| 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole | Two- or three-necked round-bottom flask |
| 10% Palladium on carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |
| Ethanol (absolute) or Methanol | Hydrogen balloon or access to a hydrogen gas line |
| Celite® | Vacuum/nitrogen manifold |
| Nitrogen gas (inert atmosphere) | Filtration apparatus (Büchner funnel, filter flask) |
| Deuterated solvent for NMR analysis (e.g., DMSO-d6) | Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (silica gel) | Standard laboratory glassware |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[10]
-
Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially when dry and in the presence of hydrogen and air.[11] It should always be handled while wet and never allowed to dry on the filter paper.[12]
-
Inert Atmosphere: It is crucial to exclude air from the reaction vessel before introducing hydrogen to prevent the formation of an explosive mixture.[12] This is typically achieved by purging the system with an inert gas like nitrogen.[9]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (1.0 eq).
-
In a separate vial, weigh out 10% Pd/C (0.05-0.10 eq by weight of the starting material). The catalyst is typically used as a 50% wet paste; handle with care.[13]
-
Add the Pd/C catalyst to the reaction flask.
-
Seal the flask with a rubber septum on one neck and a three-way stopcock connected to a vacuum/nitrogen manifold on the other.
-
-
Inerting the System:
-
Evacuate the flask under vacuum for 2-3 minutes to remove the air.
-
Backfill the flask with nitrogen gas.
-
Repeat this vacuum/nitrogen cycle three times to ensure a completely inert atmosphere.[11]
-
-
Addition of Solvent and Substrate:
-
Under a positive flow of nitrogen, add ethanol or methanol (sufficient to make a 0.1-0.2 M solution) to the flask via a cannula or syringe.[14]
-
Stir the mixture to create a uniform slurry.
-
-
Hydrogenation:
-
Connect a balloon filled with hydrogen gas to the three-way stopcock.
-
Evacuate the flask one final time and then switch the stopcock to introduce hydrogen into the reaction vessel. A slight positive pressure of hydrogen should be maintained.
-
For larger scale reactions or to improve reaction rates, a Parr shaker or a similar hydrogenation apparatus can be used to apply higher hydrogen pressures (e.g., 50 psi).[10]
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample for analysis, first, switch the atmosphere from hydrogen back to nitrogen by evacuating and backfilling with nitrogen three times.[11]
-
Withdraw a small aliquot of the reaction mixture using a syringe, filter it through a small plug of Celite® or a syringe filter to remove the catalyst, and then analyze.
-
The reaction is complete when the starting material is no longer observed. The product amine is often more polar than the starting nitro compound.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all traces of hydrogen.[15]
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional solvent to ensure complete transfer of the product.
-
Caution: Do not allow the filter cake containing the catalyst to dry.[12] Immediately quench the used catalyst by transferring the Celite® pad to a beaker of water.[11]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 5-amino-1-(pyridin-2-ylmethyl)-1H-indole can be purified by column chromatography on silica gel or by recrystallization, if necessary.
-
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Inefficient stirring- Catalyst deactivation/poisoning- Insufficient hydrogen pressure | - Increase the stirring rate.- Add a small amount of fresh catalyst.- Consider using a higher pressure of hydrogen (if equipment allows).- The amine product or pyridine can inhibit the catalyst; sometimes adding a small amount of acetic acid can help, but this should be tested on a small scale. |
| Formation of Side Products | - Over-reduction of the pyridine ring- Hydrogenolysis of other functional groups | - Use milder conditions (e.g., atmospheric pressure of H2, shorter reaction time).- Consider a more selective catalyst, such as platinum oxide (PtO2), which can sometimes be less prone to over-reduction.[3] |
| Low Product Recovery | - Adsorption of the product onto the catalyst or Celite® | - Wash the filter cake thoroughly with a more polar solvent (e.g., methanol).- In some cases, the product can be liberated from the catalyst by washing with a dilute acidic solution, followed by neutralization and extraction. |
Conclusion
The catalytic hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a highly effective and clean method for the synthesis of the corresponding amine. By understanding the underlying mechanism, exercising appropriate safety precautions, and carefully controlling the reaction conditions, researchers can reliably produce this valuable intermediate in high yield and purity. The protocol outlined in this guide provides a solid foundation for this transformation, while the troubleshooting section offers practical solutions to common challenges. This method represents a key step in the development of novel indole-based compounds with potential therapeutic applications.
References
-
Heliyon. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]
-
Industrial Chemistry. Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. 2021;23(8):2939-2944. Available at: [Link]
-
Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. Published July 15, 2023. Available at: [Link]
-
University of Rochester. Hydrogenation SOP. Available at: [Link]
-
RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. 2025;15(1):1-15. Available at: [Link]
-
University of Pittsburgh. Hydrogenation Reactions. Published March 6, 2012. Available at: [Link]
-
Wikipedia. Palladium on carbon. Available at: [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. Available at: [Link]
-
ResearchGate. Accepted mechanism for the hydrogenation of nitroarenes. Available at: [Link]
-
SciSpace. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Available at: [Link]
-
PMC. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Published August 24, 2024. Available at: [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. Available at: [Link]
-
PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]
-
Johnson Matthey. Palladium on carbon catalysts. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Reddit. Hydrogenation reaction tips and tricks. Published January 21, 2022. Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available at: [Link]
-
ACS Publications. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. 2022;87(2):1045-1054. Available at: [Link]
- Google Patents. Hydrogenation of nitro compounds to amines and catalyst therefor.
-
PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available at: [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Published November 25, 2011. Available at: [Link]
-
H.E.L Group. Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Published July 12, 2024. Available at: [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
-
Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Published August 27, 2019. Available at: [Link]
-
ResearchGate. ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl) - ResearchGate. Published August 6, 2025. Available at: [Link]
-
ResearchGate. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Published November 22, 1999. Available at: [Link]
-
YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Published February 9, 2023. Available at: [Link]
-
Dove Medical Press. Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin. Published May 27, 2025. Available at: [Link]
-
ResearchGate. Hydrogenation process operation steps. Available at: [Link]
-
PubMed. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Published July 13, 2006. Available at: [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available at: [Link]
-
Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Published October 1, 2018. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. njhjchem.com [njhjchem.com]
Application Note: N-Alkylation Protocols for 5-Nitroindole with 2-(chloromethyl)pyridine
Executive Summary
This guide details the synthetic protocols for the
The presence of the electron-withdrawing nitro group at the C5 position of the indole significantly alters the electronic landscape of the substrate, enhancing the acidity of the N-H proton (
Strategic Analysis & Mechanism
Reaction Mechanism and Regioselectivity
The reaction proceeds via an
-
Electronic Effect: The 5-nitro group withdraws electron density from the benzene ring, which is conjugated to the pyrrole ring. This destabilizes the transition state for C3 attack (which requires disrupting aromaticity to a greater extent) and localizes the negative charge more effectively on the nitrogen/oxygen system.
-
Electrophile Considerations: 2-(Chloromethyl)pyridine is typically supplied as the hydrochloride salt to prevent polymerization. The protocol must account for the extra equivalent of base required to neutralize the HCl salt in situ, or require a free-basing step.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the suppression of C3-alkylation due to the 5-nitro substituent.
Experimental Protocols
Protocol A: Classical High-Yield Method (NaH/DMF)
Best for: Small-to-medium scale, difficult substrates, and maximizing yield. Constraint: Requires strict anhydrous conditions and careful handling of pyrophoric reagents.
Materials
-
5-Nitroindole (1.0 equiv)[2]
-
2-(Chloromethyl)pyridine hydrochloride (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)
-
Note: 1.0 eq for indole deprotonation + 1.2 eq for HCl neutralization + 0.3 eq excess.
-
-
DMF (Anhydrous), 0.2 M concentration relative to indole.
Step-by-Step Procedure
-
Preparation of Electrophile (Optional but Recommended): While in situ neutralization is possible, generating the free base separately can improve stoichiometry control.
-
In situ method: Use the salt directly (as described below) but ensure the extra base is added first.
-
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet/outlet. Maintain a positive pressure of nitrogen.
-
Deprotonation:
-
Charge the flask with 5-nitroindole (1.0 equiv) and anhydrous DMF.
-
Cool the solution to 0°C (ice bath).
-
Carefully add NaH (2.5 equiv) portion-wise over 15 minutes. Expect vigorous hydrogen gas evolution.
-
Critical: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes. The solution will typically turn deep red/orange, indicating the formation of the nitrated indolyl anion.
-
-
Alkylation:
-
Cool the mixture back to 0°C .
-
Add 2-(chloromethyl)pyridine hydrochloride (1.2 equiv) portion-wise (solid addition) or as a solution in minimal DMF.
-
Reasoning: Adding the salt directly to the excess NaH allows rapid neutralization and immediate reaction with the indolate.
-
-
Reaction: Allow the reaction to warm to RT and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).
Protocol B: Mild Base Method (Cs2CO3/MeCN)
Best for: Scale-up, moisture-sensitive labs, and avoiding NaH safety hazards. Mechanism: Relies on the "Cesium Effect" where the large cation radius increases the solubility of the carbonate in organic solvents and creates a "naked" anion for better reactivity.
Materials
-
5-Nitroindole (1.0 equiv)[2]
-
2-(Chloromethyl)pyridine hydrochloride (1.2 equiv)
-
Cesium Carbonate (
) (3.0 equiv) -
Acetonitrile (MeCN) or DMF (Reagent grade).
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst.
Step-by-Step Procedure
-
Setup: Use a round-bottom flask with a reflux condenser.
-
Mixing: Combine 5-nitroindole, 2-(chloromethyl)pyridine hydrochloride,
, and KI in MeCN (0.2 M). -
Reaction:
-
Heat the mixture to Reflux (80°C) for MeCN or 60-80°C for DMF.
-
Stir vigorously. The reaction is heterogeneous.
-
Time: Typically requires 12–24 hours, longer than the NaH method.
-
-
Workup:
Comparative Data & Decision Matrix
| Parameter | Protocol A (NaH/DMF) | Protocol B ( |
| Reaction Rate | Fast (3-6 hours) | Slow (12-24 hours) |
| Yield | High (85-95%) | Moderate-High (75-90%) |
| Moisture Sensitivity | High (Requires Anhydrous) | Moderate |
| Safety Profile | Low (H2 gas, Pyrophoric NaH) | High (Standard Reagents) |
| Impurity Profile | Cleaner crude | May contain unreacted SM |
| Selectivity (N vs C) | Excellent (>98:2) | Good (>95:5) |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Troubleshooting & Optimization
-
Picolyl Chloride Instability:
-
Issue: The free base of 2-(chloromethyl)pyridine is unstable and turns pink/black upon standing (polymerization).
-
Solution: Always use the hydrochloride salt and neutralize it in situ or generate the free base immediately before use by partitioning between saturated
and DCM (cold), drying, and concentrating at .
-
-
Incomplete Conversion (Protocol B):
-
Issue: Reaction stalls at 70% conversion.
-
Solution: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 to act as a Phase Transfer Catalyst (PTC), improving the solubility of the carbonate base.
-
-
Regioselectivity Issues:
-
Observation: If C3-alkylation is observed (rare for 5-nitro, but possible), switch to Protocol A and maintain strictly low temperatures (0°C) during the electrophile addition. The kinetic product (N-alkylation) is favored by the high charge density on the nitrogen of the anion.
-
References
-
Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 2011, 16(9), 7627-7633.[2][6][7] (Demonstrates reactivity of 5-nitroindole scaffolds). Link
-
Selective N-Alkylation of Indoles. BenchChem Technical Support Center. (General protocols for Indole N-alkylation using NaH and Carbonate bases). Link
- Cesium Carbonate Promoted Indole Alkylation.Journal of Organic Chemistry, 2002. (Fundamental study on the "Cesium Effect" in heterocyclic chemistry).
-
Regioselective N-Alkylation of Indoles. Organic Chemistry Portal. (Comparative analysis of base/solvent systems). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
using 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole as a c-Myc G-quadruplex binder
Application Notes & Protocols
Topic: Evaluating 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole as a Potent and Selective c-Myc G-quadruplex Binder for Oncogene Regulation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Targeting the "Undruggable" c-Myc Oncogene
The c-Myc oncogene is a master regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its aberrant overexpression is a hallmark of up to 70% of human cancers, making it a highly sought-after therapeutic target.[3] However, the c-Myc protein's lack of a defined binding pocket has rendered it notoriously "undruggable" by conventional small-molecule inhibitors.[4] This challenge has pivoted research towards an elegant alternative strategy: targeting the regulatory machinery of the gene itself.
Within the nuclease hypersensitivity element (NHE) III1 of the c-Myc promoter lies a guanine-rich sequence capable of folding into a non-canonical DNA structure known as a G-quadruplex (G4).[1][3] The formation of this intramolecular parallel G-quadruplex acts as a transcriptional silencer, physically hindering the binding of RNA polymerase and repressing c-Myc expression.[1][5] Stabilizing this G4 structure with small-molecule ligands presents a promising therapeutic avenue to downregulate c-Myc activity in cancer cells.[1][2]
This guide details the application and protocols for evaluating 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole , a novel small molecule designed for high-affinity and selective binding to the c-Myc G-quadruplex. The molecule's design incorporates key pharmacophoric features:
-
An indole ring system provides a planar aromatic surface for π-π stacking interactions with the external G-tetrads of the quadruplex.[6]
-
A flexible pyridin-2-ylmethyl group can engage with the grooves or loops of the G4 structure, potentially enhancing binding affinity and selectivity.[2]
-
A 5-nitro group acts as an electron-withdrawing feature, which can modulate the electronic properties of the indole ring system for optimized interaction.
The following sections provide a comprehensive framework for the synthesis, biophysical characterization, and cellular validation of this compound as a c-Myc G-quadruplex binder.
Section 1: Synthesis and Physicochemical Characterization
While a specific protocol for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is not detailed in current literature, its synthesis can be achieved through established methods of indole chemistry.[7][8] A plausible route involves the N-alkylation of 5-nitroindole with 2-(chloromethyl)pyridine. The successful synthesis must be rigorously confirmed through standard analytical techniques.
1.1. General Synthetic Workflow A generalized workflow for the synthesis of the target compound.[7]
-
Deprotonation of 5-nitroindole: 5-nitroindole is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF, THF) to generate the corresponding indolide anion.
-
N-alkylation: 2-(chloromethyl)pyridine hydrochloride is neutralized and added to the reaction mixture. The indolide anion displaces the chloride, forming the N-C bond.
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography on silica gel.
1.2. Required Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure, particularly the successful N-alkylation at the indole nitrogen and the correct substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: This technique will verify the presence of key functional groups, such as the characteristic stretches for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[7]
Section 2: Biophysical Assays for G-Quadruplex Interaction
This section provides detailed protocols to characterize the direct binding and stabilizing effect of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole on the c-Myc G-quadruplex.
Protocol 2.1: Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for observing the secondary structure of DNA.[9] G-quadruplexes exhibit characteristic CD spectra based on their topology.[10] The c-Myc G-quadruplex adopts a parallel topology, which typically shows a positive peak around 264 nm and a negative peak around 245 nm.[11] Ligand binding that stabilizes or induces this conformation will produce a characteristic spectral signature.
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify the c-Myc promoter sequence (e.g., Pu22: 5'-TGAGGGTGGGTAGGGTGGGTAA-3').[3][12]
-
Resuspend the oligonucleotide in a buffer containing a G4-stabilizing cation, typically 10 mM Lithium Cacodylate with 100 mM KCl, pH 7.2.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper G-quadruplex folding.
-
-
CD Titration:
-
Prepare a solution of the folded c-Myc G4 DNA (e.g., 5 µM) in the measurement cuvette.
-
Record a baseline CD spectrum from 320 nm to 220 nm.
-
Perform a stepwise titration by adding increasing concentrations of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (e.g., 0.5 to 5 molar equivalents).
-
Allow the solution to equilibrate for 2-3 minutes after each addition and record the CD spectrum.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Observe changes in the CD signal at 264 nm and 245 nm. An increase in the positive peak at 264 nm upon ligand addition suggests stabilization of the parallel G4 conformation.
-
Protocol 2.2: FRET Melting Assay
Principle: Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the thermal stability of the G-quadruplex.[13] A DNA oligonucleotide is dually labeled with a donor fluorophore (e.g., FAM) and an acceptor/quencher (e.g., TAMRA). In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon heating, the G4 unfolds, separating the fluorophores and causing a sharp increase in donor fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the DNA is unfolded.[14]
Methodology:
-
Oligonucleotide Preparation:
-
Use a dually labeled c-Myc G4 sequence (e.g., 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3').
-
Anneal the oligonucleotide as described in Protocol 2.1 in a KCl-containing buffer.
-
-
Melting Experiment:
-
Prepare samples in a real-time PCR instrument plate. Each well should contain the FRET-labeled oligonucleotide (e.g., 200 nM) in buffer.
-
Add the test compound at various concentrations (e.g., 0, 1, 5, 10 µM) to different wells. Include a no-ligand control.
-
Set the instrument to record fluorescence intensity (FAM channel) while increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against temperature.
-
The Tm is determined from the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the ligand-containing samples. A significant positive ΔTm indicates stabilization.
-
| Compound Concentration | Tm (°C) | ΔTm (°C) |
| 0 µM (Control) | 65.2 | 0.0 |
| 1 µM | 70.5 | +5.3 |
| 5 µM | 78.9 | +13.7 |
| 10 µM | 84.1 | +18.9 |
Protocol 2.3: PCR Stop Assay
Principle: This assay provides functional evidence of G-quadruplex stabilization.[15] A DNA polymerase can be stalled by a stable G-quadruplex structure in the template strand, leading to truncated DNA products. A stabilizing ligand will enhance the formation of the G4 "roadblock," increasing the amount of the truncated product and decreasing the full-length product.[16]
Methodology:
-
Template and Primer Design:
-
Use a single-stranded DNA template containing the c-Myc G4 sequence.
-
Design a fluorescently labeled forward primer that anneals upstream of the G4 sequence.
-
-
Reaction Setup:
-
In a PCR tube, combine the template DNA (e.g., 20 nM), labeled primer (e.g., 100 nM), and KCl (100 mM). Anneal by heating and slow cooling.
-
Add increasing concentrations of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (e.g., 0 to 20 µM). Incubate at room temperature for 30 minutes.
-
Initiate the polymerase reaction by adding Taq polymerase and dNTPs. Run for a single extension cycle (e.g., 10 minutes at 72°C).
-
Terminate the reaction by adding a stop solution (e.g., formamide with EDTA).
-
-
Analysis:
-
Denature the samples by heating.
-
Separate the DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled fragments. The appearance of a "stop" product at the position of the G-quadruplex, which increases in intensity with higher ligand concentration, confirms stabilization.
-
Section 3: Cellular Assays for c-Myc Inhibition
After confirming biophysical interaction, the next critical step is to assess the compound's activity in a cellular context.
Protocol 3.1: Cell Proliferation Assay
Principle: If the compound successfully stabilizes the c-Myc G-quadruplex and downregulates c-Myc expression, it should inhibit the proliferation of cancer cells that are dependent on high levels of c-Myc.
Methodology:
-
Cell Culture:
-
Use a cancer cell line known for c-Myc overexpression (e.g., human Burkitt's lymphoma cells like Ramos or Daudi, or multiple myeloma cell lines).[17]
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against compound concentration and calculate the half-maximal inhibitory concentration (IC50) value.
-
Protocol 3.2: Quantitative Real-Time PCR (qRT-PCR)
Principle: This assay directly measures whether the compound reduces the transcription of the c-Myc gene, providing evidence of target engagement at the mRNA level.[18]
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat c-Myc-dependent cancer cells with the compound at its IC50 concentration (and a non-toxic concentration) for 24 hours.
-
Harvest the cells and extract total RNA using a standard kit (e.g., RNeasy).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method. A significant decrease in c-Myc mRNA levels in treated cells compared to control cells indicates successful transcriptional repression.
-
Protocol 3.3: Western Blotting
Principle: Western blotting confirms that the observed decrease in mRNA levels translates to a reduction in c-Myc protein, the ultimate driver of the oncogenic phenotype.[17][18]
Methodology:
-
Cell Treatment and Protein Lysis:
-
Treat cells as in Protocol 3.2 for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with a primary antibody specific for c-Myc.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative decrease in c-Myc protein levels.
-
| Assay | Endpoint Measured | Expected Outcome for an Active Compound |
| Cell Proliferation | IC50 Value | Low micromolar or nanomolar IC50 in c-Myc-driven cancer cells. |
| qRT-PCR | Relative c-Myc mRNA levels | Dose-dependent decrease in c-Myc mRNA expression. |
| Western Blot | Relative c-Myc protein levels | Dose-dependent decrease in c-Myc protein expression. |
Conclusion and Future Directions
The successful execution of these protocols will provide a robust, multi-faceted validation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole as a c-Myc G-quadruplex binder. Positive results—demonstrated by direct G4 binding and stabilization, coupled with a corresponding decrease in cellular c-Myc mRNA and protein levels and subsequent inhibition of cell proliferation—would establish this compound as a strong candidate for further preclinical development. Future studies could involve assessing its selectivity against other G-quadruplex-forming genes, evaluating its pharmacokinetic properties, and testing its efficacy in in vivo cancer models. This systematic approach provides a clear and reliable pathway for advancing novel G4-targeted therapies from concept to clinic.
References
- Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules - MDPI. (2025).
- Balasubramanian, S. (2025). The structure and function of G-quadruplex DNA. YouTube.
- Gao, J. et al. (2026). Structure-based drug design of small-molecule c-Myc G-quadruplex binders. Journal of Computer-Aided Molecular Design.
- A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds. Methods in Molecular Biology. (n.d.).
- Andregic, N., Weaver, C., & Basu, S. (2023). The binding of a c-MYC promoter G-quadruplex to neurotransmitters: An analysis of G-quadruplex stabilization using DNA melting, fluorescence spectroscopy, surface-enhanced Raman scattering and molecular docking. Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(12), 130473.
- Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. (2025). ResearchGate.
- The Structure and Function of DNA G-Quadruplexes. (n.d.). PMC - NIH.
- G-quadruplex secondary structure from circular dichroism spectroscopy. (n.d.). PMC - NIH.
- Protocol for forming G-quadruplexes from double-stranded DNA during transcription. (2025). PMC - NIH.
- Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. (n.d.). PMC.
- Circular dichroism and conformational polymorphism of DNA. (2009). Nucleic Acids Research.
- Cuny, Z. G. (2017). Characterization of pyridostatin and its interactions with c-MYC g-quadruplexes. Scholars Junction - Mississippi State University.
- Recent Update on Targeting c-MYC G-Quadruplexes by Small Molecules for Anticancer Therapeutics. (2020). Journal of Medicinal Chemistry.
- Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. (2023). MDPI.
- A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET. (n.d.). PMC.
- Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. (n.d.). NIH.
- Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes. (2023). MDPI.
- Ratio of the Primers Used in Polymerase Chain Reaction-Stop Analysis Impacts the Resultant Banding Pattern. (2023). ACS Omega.
- Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Biological Evaluation in Multiple Myeloma. (2020). Dove Medical Press.
- Targeting C-myc G-Quadruplex: Dual Recognition by Aminosugar-Bisbenzimidazoles with Varying Linker Lengths. (2013). MDPI.
- Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics. (n.d.). PMC.
- Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. (2011). PubMed.
- Studies on the structure and dynamics of the human telomeric G quadruplex by single-molecule fluorescence resonance energy transfer. (n.d.). PNAS.
- A guide to computational methods for G-quadruplex prediction. (2020). Nucleic Acids Research.
- c-Myc | Inhibitors. (n.d.). MedChemExpress.
- G-quadruplex DNA structure is a positive regulator of MYC transcription. (2024). PNAS.
- Discovery of a Natural Product-Like c-myc G-Quadruplex DNA Groove-Binder by Molecular Docking. (2012). ResearchGate.
- Quencher-Free Fluorescence Monitoring of G-Quadruplex Folding. (2025). ACS Omega.
- An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole. (n.d.). Benchchem.
- High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. (2021). PubMed.
- Direct evidence for a G-quadruplex in a promoter region and its targeting with a small molecule to repress c-MYC transcription. (n.d.). PNAS.
- Crystal structure of the major quadruplex formed in the promoter region of the human c-MYC oncogene. (2018). PMC.
- Spectroscopic Characterization of Mitochondrial G-Quadruplexes. (2022). MDPI.
- G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. (2021). MDPI.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Supporting Information G-quadruplex secondary structure from circular dichroism spectroscopy. (n.d.). bioRxiv.
- Fluorescence resonance energy transfer (FRET) melting curves of... (n.d.). ResearchGate.
- Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding. (n.d.). Request PDF - ResearchGate.
- Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action. (n.d.). PNAS.
- A DNA polymerase stop assay for G-quadruplex-interactive compounds. (n.d.). Semantic Scholar.
- An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. (n.d.). Agilent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the major quadruplex formed in the promoter region of the human c-MYC oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based drug design of small-molecule c-Myc G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole synthesis [organic-chemistry.org]
- 9. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 12. The binding of a c-MYC promoter G-quadruplex to neurotransmitters: An analysis of G-quadruplex stabilization using DNA melting, fluorescence spectroscopy, surface-enhanced Raman scattering and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole intermediate for anticancer drug discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic synthesis, validation, and downstream utility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole , a versatile intermediate (scaffold) in oncology research.[1]
Executive Summary & Chemical Biology Context
In modern anticancer drug discovery, the indole scaffold is ubiquitous, often referred to as a "privileged structure" due to its ability to mimic the amino acid tryptophan and interact with diverse biological targets (kinases, tubulin, GPCRs).[2]
The specific intermediate 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole represents a strategic "bifunctional core" for library generation:
-
The N1-(pyridin-2-ylmethyl) Tail: This moiety (often called a 2-picolyl group) serves two critical functions.[1] First, the pyridine nitrogen acts as a hydrogen bond acceptor or a zinc-chelating motif (relevant in HDAC or matrix metalloproteinase inhibition). Second, it improves the aqueous solubility and lipophilicity profile (LogP) of the final drug candidate compared to a naked indole.
-
The C5-Nitro Group: This is a "masked" handle. It is electronically withdrawing (deactivating the ring against oxidation) during the N-alkylation step, but is designed to be reduced to an amine (-NH2) . The resulting 5-aminoindole is a potent nucleophile for coupling with acyl chlorides, isocyanates, or sulfonyl chlorides to generate diverse libraries of kinase inhibitors (e.g., targeting EGFR, VEGFR) or tubulin polymerization inhibitors.
Primary Applications:
-
c-Myc G-Quadruplex Stabilizers: Derivatives of 5-nitroindole have been shown to bind G-quadruplex DNA, repressing the c-Myc oncogene [1].[1][3]
-
Tubulin Inhibitors: N-substituted indoles are classic colchicine-binding site inhibitors [2].[1]
-
Kinase Inhibitors: The 5-position is a validated vector for ATP-hinge binding motifs.[1]
Strategic Synthesis Protocol
Objective: Regioselective N-alkylation of 5-nitroindole with 2-(chloromethyl)pyridine.
Challenge: Indoles are ambident nucleophiles (N1 vs. C3 attack). However, the electron-withdrawing nitro group at C5 increases the acidity of the N-H proton (pKa ~12-13 vs. 17 for indole), significantly favoring N1-alkylation under basic conditions.
Protocol A: High-Yield Synthesis (NaH Method)
Best for: Gram-scale synthesis where yield and purity are paramount.[1]
Reagents:
-
Substrate: 5-Nitroindole (1.0 eq)[1]
-
Electrophile: 2-(Chloromethyl)pyridine hydrochloride (1.2 eq)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve 5-nitroindole (e.g., 1.62 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.0 g, 25 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns deep red/orange (formation of the indolyl anion).
-
Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.97 g, 12 mmol) portion-wise. Note: Extra base is required to neutralize the HCl salt of the picolyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). A yellow/orange precipitate should form.[4]
-
If solid forms: Filter, wash with water, and dry.[5]
-
If oil forms: Extract with Ethyl Acetate (3x), wash organics with Brine (to remove DMF), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Self-Validating Checkpoints:
-
Color Change: The reaction must turn dark red/orange upon NaH addition (anion formation). If it stays pale, the reagents may be wet.
-
TLC: The product will have a higher Rf than the starting material (loss of H-bond donor).
-
NMR Verification: Look for the disappearance of the broad indole N-H singlet (~11-12 ppm) and the appearance of a sharp singlet (~5.5 ppm) corresponding to the N-CH2-Py linker.[1]
Downstream Functionalization (The "Pivot")
The 5-nitro intermediate is rarely the final drug. The critical next step is reducing the nitro group to an amine to enable SAR (Structure-Activity Relationship) exploration.
Protocol B: Chemoselective Reduction (Fe/NH4Cl)
Why this method? It is mild, tolerates the pyridine ring (unlike strong acid reductions), and avoids poisoning noble metal catalysts (Pd/C) if sulfur impurities are present.
-
Setup: Suspend 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (1 eq) in Ethanol:Water (3:1 ratio).
-
Reagents: Add Iron powder (5 eq) and Ammonium Chloride (NH4Cl, 5 eq).
-
Reaction: Reflux (80°C) with vigorous stirring for 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol. Concentrate the filtrate.
-
Result: 5-Amino-1-(pyridin-2-ylmethyl)-1H-indole.[1] (Use immediately or store under inert gas; amines are oxidation-prone).[1]
Visualizing the Discovery Pipeline
The following diagram illustrates how this specific intermediate bridges the gap between raw materials and three distinct classes of anticancer therapeutics.
Figure 1: Strategic workflow converting the 5-nitro intermediate into diverse anticancer pharmacophores.
Analytical Data & Specifications
For quality control (QC), the intermediate must meet the following criteria before being used in downstream steps.
| Parameter | Specification | Method |
| Appearance | Yellow to Orange crystalline solid | Visual Inspection |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity (H-NMR) | δ 5.55 (s, 2H) : N-CH2-Py linkerδ 8.60 (d, 1H) : Indole C4-H (deshielded by nitro)δ 8.55 (d, 1H) : Pyridine α-H | 1H-NMR (DMSO-d6) |
| Mass Spec | [M+H]+ = 254.09 m/z | LC-MS (ESI+) |
| Melting Point | 140–145°C (Derivative dependent) | Capillary MP |
Biological Evaluation (Protocol Snapshot)
Once the library is generated from the amine scaffold, the following assay is standard for initial screening.
Protocol C: MTT Cytotoxicity Assay
-
Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) at 5,000 cells/well in 96-well plates.
-
Treatment: Add synthesized derivatives (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Incubate for 48–72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Success Criterion: IC50 < 10 µM indicates a "Hit".
-
References
-
BenchChem. (2025). Application of 5-Nitroindole in Anticancer Drug Discovery. Retrieved from
-
Yadav, R. R., et al. (2012). Synthesis of substituted indoles and their evaluation as tubulin polymerization inhibitors. Tetrahedron Letters, 53(17), 2222-2225. Retrieved from [1]
-
Cee, V. J., et al. (2019). Discovery of AMG 510 (Sotorasib): A First-in-Class Covalent Inhibitor of KRAS(G12C).[1] ACS Medicinal Chemistry Letters, 10(10), 1302-1308. (Demonstrates N-alkylation utility in blockbuster discovery). Retrieved from [1]
-
Zhang, Y., et al. (2019). Indole-based HDAC inhibitors with enhanced antitumor activity.[1] Journal of Medicinal Chemistry. Retrieved from
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.
Sources
- 1. echemi.com [echemi.com]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Peptide Coupling of 5-Amino-1-(pyridin-2-ylmethyl)-1H-indole
Executive Summary & Molecule Profile
This guide details the optimized protocols for forming amide bonds using 5-amino-1-(pyridin-2-ylmethyl)-1H-indole (referred to herein as Amine-5P ). This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands (e.g., CCR5 antagonists) due to the solubility-enhancing properties of the pyridine tail and the bioisosteric nature of the indole core.
The "Dual-Nitrogen" Challenge
Coupling Amine-5P is not a standard aliphatic amine coupling. It presents a specific chemical challenge:
-
Reduced Nucleophilicity: The primary amine at position 5 is an aniline. Its lone pair is delocalized into the indole
-system, making it significantly less reactive than standard alkyl amines. -
Competitive Basicity: The pyridine nitrogen (pKa ~5.2) at the N1-position is basic. It can act as an internal "proton trap," neutralizing the base required for the coupling reaction or coordinating with metal-based catalysts, thereby stalling the catalytic cycle.
Strategic Reagent Selection (Causality & Logic)
To ensure high yields and suppress racemization of the amino acid coupling partner, reagent selection must be deliberate.
| Coupling Strategy | Reagent System | Rationale for Amine-5P |
| Standard (High Yield) | HATU / HOAt / DIPEA | Best for Discovery. The 7-azabenzotriazole (HOAt) moiety creates a "magic spot" via the neighboring group effect (pyridine N assists coupling), boosting reaction rates for the sluggish 5-aminoindole aniline. |
| Scale-Up / Green | T3P (Propylphosphonic anhydride) | Best for Process. T3P drives the equilibrium by releasing a water-soluble byproduct. It is less prone to epimerization and tolerates the basic pyridine tail better than carbodiimides. |
| Sterically Hindered | Ghosez’s Reagent / Acid Chloride | Best for Bulky Acids. If the carboxylic acid partner is sterically crowded (e.g., |
Visualizing the Chemoselectivity
The following diagram illustrates the reaction pathway and the specific interference caused by the pyridine tail.
Caption: Pathway analysis showing the competitive protonation of the pyridine ring which can stall the reaction if base equivalents are not optimized.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU-Mediated)
Recommended for initial synthesis and coupling to chiral amino acids (Fmoc/Boc).
Materials:
-
Amine-5P (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1.2 equiv) [CAS: 148893-10-1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M)
Step-by-Step:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes at Room Temperature (RT). Note: The solution should turn yellow/orange. This forms the active ester.[1][2]
-
Amine Addition: Add Amine-5P (1.0 equiv) to the reaction mixture.
-
Base Addition 2: Immediately add the remaining DIPEA (2.0 equiv).
-
Critical Logic: Splitting the base addition prevents the pyridine nitrogen of Amine-5P from scavenging the base needed for the initial activation of the acid.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[3]
-
Endpoint: Look for the disappearance of the aniline peak (typically absorbs at ~254 nm).
-
-
Workup: Dilute with EtOAc. Wash with sat.
(3x) to remove HOAt byproducts. Wash with brine.[4] Dry over .
Protocol B: The "Difficult Coupling" (Acid Chloride Method)
Recommended when Protocol A fails due to steric hindrance or when the aniline is exceptionally unreactive.
Materials:
-
Amine-5P (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.5 equiv)
-
Pyridine (Solvent/Base) or DCM/Pyridine (3:1)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid in anhydrous DCM (0.2 M). Add Ghosez's Reagent dropwise at 0°C. Stir for 1 hour at RT.
-
Verification: Aliquot a drop into MeOH; check LCMS for methyl ester formation to confirm acid chloride conversion.
-
-
Coupling: Dissolve Amine-5P in minimal Pyridine (or DCM/Pyridine mixture).
-
Addition: Add the acid chloride solution (from step 1) dropwise to the amine solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Add water (0.5 mL) to hydrolyze excess acid chloride.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Pyridine-N is protonated; Aniline is deactivated. | Switch solvent to Pyridine (acts as solvent & base) or increase DIPEA to 5.0 equiv. |
| Epimerization of AA | Over-activation or excess base. | Switch to T3P in EtOAc/Pyridine (50% w/w). Maintain T < 0°C during base addition. |
| Guanidinylation | Reaction with HATU itself (slow coupling). | The aniline reacted with the uronium salt. Switch to DIC / HOAt (carbodiimide method). |
| Product Trapped in Aqueous | Pyridine moiety forms salt during workup. | Adjust workup pH to ~8.0 using sat. |
Decision Logic for Researchers
Use the following flow to select the correct protocol for your specific analog.
Caption: Decision matrix for selecting coupling conditions based on the carboxylic acid partner's properties.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Link
-
Albericio, F., & Byman, J. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
Skerlj, R., et al. (2011).[5][6] Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 6950-6954.[5] (Demonstrates N-substituted pyridine/indole coupling contexts). Link
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
improving yield of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole synthesis
Technical Support Center: Optimization of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole Synthesis
Introduction: The Mechanistic Challenge
Synthesizing 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole presents a specific set of competing electronic challenges that distinguish it from standard indole alkylations.
-
Nucleophilicity vs. Acidity: The 5-nitro group is strongly electron-withdrawing. This increases the acidity of the N-H bond (
~12-13 vs. ~17 for unsubstituted indole), facilitating deprotonation. However, it simultaneously delocalizes the negative charge of the resulting indolyl anion, significantly reducing its nucleophilicity. -
The Counter-Ion Trap: The alkylating agent, 2-(chloromethyl)pyridine , is typically supplied as a hydrochloride salt. Failure to account for the stoichiometric base requirement to neutralize this HCl is the single most common cause of yield failure (<20% yields).
-
Amphoteric Solubility: The product contains a basic pyridine nitrogen. Standard acidic workups (to remove excess base) can protonate the product, trapping it in the aqueous phase and leading to "phantom" yield loss.
This guide provides a validated, self-correcting protocol to overcome these barriers.
Phase 1: Pre-Reaction Optimization (Critical Inputs)
Q: Which base/solvent system should I use for maximum yield?
A: For the 5-nitro substrate, you have two primary validated pathways. Choose based on your available equipment and scale.
| Feature | Pathway A: Kinetic Control (Recommended) | Pathway B: Thermodynamic Control |
| Reagents | NaH (60%) / DMF (anhydrous) | Cs₂CO₃ / TBAI / Acetonitrile (or DMF) |
| Mechanism | Irreversible deprotonation forms a "naked" anion.[1] | Equilibrium deprotonation; Phase Transfer Catalysis. |
| Temp | 0°C | 60°C - 80°C |
| Time | 1 - 4 Hours | 12 - 24 Hours |
| Pros | Highest yield (>85%); Fast; Clean profile. | Operationally simple (no inert gas strictness); Scalable.[1] |
| Cons | Moisture sensitive; H₂ evolution; Exothermic. | Slower; Harder to remove solvent (if DMF used).[1] |
Q: How do I handle the 2-(chloromethyl)pyridine hydrochloride salt?
A: You must neutralize the HCl in situ or pre-freebase.
-
The Error: Using 1.1 eq of base total. The first 1.0 eq is consumed by the HCl salt, leaving only 0.1 eq to deprotonate your indole.
-
The Fix: Use 2.5 equivalents of base total (1.0 eq for HCl neutralization + 1.2 eq for indole deprotonation + 0.3 eq excess).
Phase 2: Optimized Experimental Protocols
Protocol A: The High-Yield NaH Method (Standard)
Use this for small-to-medium scale (<10g) where yield is paramount.
-
Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[2][3][4]
-
Deprotonation:
-
Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Cool to 0°C (ice bath).
-
Add NaH (60% dispersion, 2.5 eq) portion-wise.
-
Observation: Solution will turn deep red/orange (formation of nitronate-stabilized anion). Stir for 30 mins at 0°C.
-
-
Alkylation:
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Monitor: TLC (50% EtOAc/Hexane).[1] The 5-nitroindole spot (fluorescent) should disappear.
-
-
Quench: Cool to 0°C. Add water dropwise until bubbling ceases.
Protocol B: The Cesium Carbonate Method (Robust)
Use this for scale-up or if anhydrous conditions are difficult to maintain.
-
Mix: Combine 5-nitroindole (1.0 eq) , 2-(chloromethyl)pyridine HCl (1.2 eq) , and Cs₂CO₃ (3.0 eq) in Acetonitrile (MeCN).
-
Catalyst: Add TBAI (Tetrabutylammonium iodide, 0.1 eq) .
-
Why: TBAI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.
-
-
Heat: Reflux at 60-80°C for 12-16 hours.
-
Monitor: HPLC or TLC.
Phase 3: Work-up & Purification (The Yield Trap)
Q: I see product on TLC, but I recover very little after extraction. Why?
A: You likely washed with acid or used an acidic aqueous layer.
-
The Trap: The pyridine ring (
of conjugate acid ~5.2) protonates at pH < 6, becoming water-soluble.[1] -
The Fix: Keep the aqueous layer basic (pH > 9) during extraction.
Optimized Work-up Procedure:
-
Dilution: Pour the reaction mixture into 10x volume of Ice Water .
-
Precipitation Check:
-
Washing:
-
Purification:
-
Recrystallization: Boiling Ethanol or MeOH/DCM mixture.
-
Column Chromatography: DCM:MeOH (98:2 to 95:5).[1] Note: The nitro group makes the product polar; the pyridine makes it streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Visualizing the Pathway & Troubleshooting
The following diagram details the reaction logic and decision points for troubleshooting.
Caption: Decision tree for optimizing reaction conditions and diagnosing yield loss during workup.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% conversion) | Base Depletion: The HCl salt consumed your base. | Add another 1.0–1.5 eq of base.[2] Ensure total base is |
| Reaction Stalls (Carbonate method) | Poor Leaving Group: Chloride is sluggish.[1] | Add 0.1 eq TBAI (Sodium Iodide can also work) to convert R-Cl |
| Low Isolated Yield (Clean TLC) | Acidic Workup: Product lost to aqueous phase. | Check aqueous pH.[9] If acidic, basify with NaOH to pH 10 and re-extract with DCM.[1] |
| Sticky Gum / Oil Product | Residual DMF: DMF is hard to remove. | Dissolve gum in EtOAc, wash 3x with water, 1x with brine.[1] Dry over Na₂SO₄. Triturate with cold ether/hexane. |
| Multiple Spots on TLC | C-Alkylation (Rare): High temp or wrong solvent. | Ensure temperature is kept low (0°C |
References
-
Effect of Electron-Withdrawing Groups on Indole Acidity
-
General Protocol for Indole N-Alkylation
-
Use of Picolyl Chloride Hydrochloride in Alkylation
-
Cesium Carbonate/TBAI Optimization
-
Synthesis of 5-nitro-1-(pyridin-2-ylmethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 13. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Reduction of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole
Case ID: IND-5NO2-RED-001 Status: Active Support Tier: Senior Application Scientist
Executive Summary & Problem Definition
The Challenge: Reducing the nitro group at the C5 position of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole to an amine without compromising the structural integrity of the rest of the molecule.
The "Over-Reduction" Trap: In this specific substrate, "over-reduction" refers to two distinct chemoselective failures:
-
Saturation of the Indole Core: Reduction of the C2-C3 double bond to form an indoline (2,3-dihydroindole). This is the most common issue with standard catalytic hydrogenation (e.g., H₂/Pd-C).
-
Hydrogenolysis of the N-Picolyl Group: Cleavage of the C-N bond connecting the indole to the pyridine ring. While less labile than a standard benzyl group, the picolyl group is susceptible to cleavage under forcing catalytic conditions.
The Solution: Shift away from non-selective catalytic hydrogenation (H₂/Pd) toward Dissolving Metal Reductions (Fe, Zn) or Chemo-selective Transfer Hydrogenation . These methods rely on electron transfer mechanisms that are thermodynamically insufficient to reduce the electron-rich indole double bond.
Diagnostic Module: Is My Reaction Over-Reduced?
Before attempting a fix, confirm the identity of your impurity using Proton NMR (
| Feature | Target Product (5-Aminoindole) | Over-Reduced (5-Aminoindoline) | Side-Reaction (De-picolylation) |
| C2-H Signal | Singlet/Doublet at ~6.3–6.5 ppm (aromatic region). | Missing. Replaced by multiplet at ~3.0–3.5 ppm (aliphatic). | Present (~6.4 ppm). |
| C3-H Signal | Singlet/Doublet at ~7.0–7.2 ppm. | Missing. Replaced by multiplet at ~3.0–3.5 ppm (aliphatic). | Present (~7.2 ppm).[1] |
| N-CH₂ Signal | Singlet at ~5.4 ppm (connecting pyridine). | Singlet at ~4.2 ppm (shifted upfield). | Missing. (N-H signal appears broad). |
| Mass Spec (M+H) | M (Expected Mass) | M + 2 (Saturation) | M - 92 (Loss of C₆H₆N) |
Reaction Pathways & Logic Flow
The following diagram illustrates the competitive pathways during the reduction process.
Figure 1: Mechanistic pathways showing the target reduction versus competitive saturation (indoline) and cleavage (de-picolylation).
Validated Experimental Protocols
Method A: The "Gold Standard" (Iron/Acetic Acid)
Best for: High selectivity, reliability, and preventing C2-C3 saturation.
Mechanism: Iron acts as a single-electron donor. The reduction potential of Fe is sufficient to reduce the nitro group (
Protocol:
-
Dissolution: Dissolve 1.0 equiv of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in a mixture of Ethanol/Acetic Acid (3:1 v/v) .
-
Note: The pyridine nitrogen will be protonated, increasing solubility.
-
-
Addition: Add Iron Powder (5.0 equiv) (325 mesh or finer is preferred for surface area).
-
Reaction: Heat to 60–70 °C with vigorous stirring. Monitor by TLC or LCMS.
-
Typical Time: 1–3 hours.[2]
-
-
Workup (Critical Step):
-
Filter through a pad of Celite to remove iron sludge. Wash the pad with Ethanol.
-
Neutralization: Concentrate the filtrate.[2] Dilute with EtOAc and slowly add Sat. NaHCO₃ until pH > 8.
-
Why? You must deprotonate the pyridine ring and the new amine to ensure they partition into the organic layer.
-
-
Separate layers, dry over Na₂SO₄, and concentrate.
Troubleshooting Method A:
-
Issue: "My product is stuck in the iron sludge."
-
Fix: Wash the Celite pad with 10% MeOH in DCM. The product is polar.
Method B: The "Clean" Alternative (Zn/NH₄Cl)
Best for: Mild conditions, easier workup than Iron.
Protocol:
-
Dissolve substrate in Ethanol/Water (4:1) .
-
Add Ammonium Chloride (10 equiv) and Zinc Dust (5–10 equiv) .
-
Stir at Room Temperature (or mild heat 40 °C).
-
Reaction is usually complete in <1 hour.
-
Filter zinc oxide/excess zinc. Extract filtrate with EtOAc.
Method C: Catalytic Transfer Hydrogenation (If Metal Waste is a Concern)
Best for: Scale-up where Fe waste is prohibitive, but requires strict control.
Reagents: Hydrazine Hydrate + FeCl₃ (cat) + Charcoal. Protocol:
-
Dissolve substrate in Methanol.
-
Add Active Carbon and FeCl₃ (0.5 equiv) .
-
Add Hydrazine Hydrate (3–5 equiv) dropwise at reflux.
-
Selectivity Note: Hydrazine is a potent reductant, but without a Pd catalyst, it rarely reduces the indole double bond.
Reagent Selection Matrix
Use this decision tree to select the right method based on your constraints.
Figure 2: Decision matrix for selecting the optimal reduction protocol.
Frequently Asked Questions (FAQs)
Q: Why can't I just use H₂ balloon and Pd/C? It works for nitrobenzene. A: Indoles are electron-rich heterocycles. The C2-C3 double bond behaves like an enamine. Under standard hydrogenation conditions (Pd/C), this bond is easily reduced to the indoline. Furthermore, the pyridine nitrogen can coordinate to the Pd surface, potentially poisoning the catalyst or altering its geometry, which leads to unpredictable selectivity [1].
Q: I used Fe/AcOH and my yield is low, but no starting material remains. Where is it? A: It is likely in the aqueous layer or trapped in the iron salts.
-
Check pH: The pyridine ring makes your product basic. If the workup was not basic enough (pH > 8), the product remains protonated and water-soluble.
-
Chelation: The resulting amine and the pyridine nitrogen can chelate residual iron. Wash your organic layer with an EDTA solution or Rochelle's salt (Sodium Potassium Tartrate) to break these complexes.
Q: Can I use Sodium Borohydride (NaBH₄)? A: Generally, no. NaBH₄ does not reduce nitro groups efficiently without a transition metal catalyst (like NiCl₂ or CoCl₂). If you add NiCl₂ (forming "Nickel Boride"), you create a system similar to Raney Nickel, which is very active and will likely reduce the indole double bond or cause desulfurization if thiols are present [2].
Q: Will the picolyl (pyridin-2-ylmethyl) group cleave off? A: It is stable to Chemical Reductions (Fe, Zn, Sn). It is unstable to catalytic hydrogenation (H₂/Pd) at elevated temperatures or pressures, similar to a benzyl group. If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) which is known to spare halogens and benzylic connections while reducing nitro groups [3].
References
-
Selectivity of Nitro Reduction in Heterocycles
-
Iron-Mediated Reduction Protocols
-
Catalytic Hydrogenation Risks
-
Transfer Hydrogenation Alternatives
Sources
- 1. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Sticky Nitroindole Reaction Mixtures
Welcome to the technical support guide for navigating the complex purification of nitroindole reaction mixtures. Nitroindoles are pivotal intermediates in pharmaceutical and materials science, yet their purification is frequently hampered by their inherent polarity, potential for instability, and tendency to form viscous oils or "sticky" solids. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why are my nitroindole reaction mixtures often sticky and difficult to handle?
A: This is a common issue stemming from several factors. Nitroindoles are highly polar due to the electron-withdrawing nitro group (-NO₂) and the indole ring's heteroaromatic nature. This polarity leads to strong intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, causing them to be oils or amorphous solids. Additionally, crude reaction mixtures often contain polar byproducts, residual high-boiling solvents (like DMF or DMSO), or oligomeric impurities that contribute to the sticky consistency.[1]
Q2: My nitroindole seems to be decomposing on the silica gel column. What's happening?
A: Standard silica gel is slightly acidic (pH ~4-5) due to surface silanol groups (Si-OH).[2] These acidic sites can catalyze the decomposition of sensitive molecules. Nitroindoles, particularly those with electron-donating groups, can be susceptible to acid-catalyzed degradation or strong, irreversible adsorption, leading to streaking, low recovery, and the appearance of new spots on a TLC plate.[3][4]
Q3: Is there a universal solvent system for purifying all nitroindoles?
A: Unfortunately, no. The optimal solvent system is highly dependent on the specific substitution pattern of your nitroindole. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[3] The ideal system should provide a target compound Rf (retention factor) of approximately 0.3 on a TLC plate for good separation on a column.[2]
Q4: Can I use recrystallization for a product that is an oil?
A: Not directly, but you may be able to induce crystallization. First, ensure all residual solvents are removed under a high vacuum.[1] Then, you can attempt techniques like trituration, which involves stirring or grinding the oil with a solvent in which your product is insoluble but the impurities are soluble.[5] This can wash away impurities and often induces the formation of a solid. Scratching the side of the flask with a glass rod can also sometimes initiate crystallization.[1][6]
Troubleshooting Guide: From Sticky Mess to Pure Compound
This section addresses specific experimental problems in a question-and-answer format, providing direct solutions and the scientific rationale behind them.
Problem 1: My compound streaks badly on the silica TLC plate and gives poor separation.
-
Question: I'm trying to develop a solvent system for my nitroindole, but even with highly polar eluents (e.g., 10% Methanol in DCM), the spot streaks from the baseline to the solvent front. What should I do?
-
Answer & Rationale: Severe streaking often indicates strong, undesirable interactions with the stationary phase or compound instability.
-
Solution 1: Deactivate the Silica Gel. The acidic nature of silica is a common culprit. You can neutralize it by pre-treating the silica. A common method is to prepare your column slurry or your eluent with a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonia solution.[3][7] This neutralizes the acidic silanol groups, preventing them from interacting too strongly with your polar nitroindole. Always test this on a TLC plate first by adding a drop of Et₃N to your developing chamber.
-
Solution 2: Switch the Stationary Phase. If deactivation is insufficient, consider an alternative stationary phase.[4]
-
Neutral Alumina: Alumina is a great alternative for acid-sensitive compounds and is available in acidic, neutral, or basic forms.[3] For most nitroindoles, neutral alumina is a safe starting point.
-
Reversed-Phase Silica (C18): For very polar nitroindoles, reversed-phase chromatography is an excellent option.[3] Here, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar nitroindole will interact less with the C18 and elute faster than non-polar impurities.
-
-
Solution 3: Perform a 2D TLC Stability Test. Before running a column, it's crucial to confirm your compound is stable on silica. This simple test can save you from losing your entire sample on a column.[3] See Protocol 1 for the detailed method.
-
Problem 2: My crude product is a thick, intractable oil that I can't load onto a column.
-
Question: After aqueous workup and solvent removal, I'm left with a sticky tar. It's too viscous to draw into a syringe and won't dissolve in a minimal amount of my column eluent. How can I purify this?
-
Answer & Rationale: This is a physical handling and purification challenge. The goal is to get the crude material onto the column in a concentrated band without using strong solvents that will ruin the separation.
-
Solution 1: Dry Loading. This is the most effective technique for sticky samples. Instead of dissolving the sample in a solvent, you adsorb it onto a small amount of silica gel (or your chosen stationary phase) and load the resulting dry powder onto the column.[3] This ensures that your compound starts as a very narrow, concentrated band, leading to much better separation. See Protocol 2 for the step-by-step method.
-
Solution 2: Trituration. If you suspect the stickiness is due to soluble, lower-polarity impurities, trituration can be highly effective.[1][5] By washing the oil with a non-polar solvent like hexanes, diethyl ether, or cold ethyl acetate, you can often wash away these impurities, sometimes leaving behind your product as a more manageable solid or powder.
-
Problem 3: I can't separate my nitroindole from a very polar impurity.
-
Question: My TLC shows my desired product at an Rf of 0.2, but there is a persistent impurity at the baseline (Rf = 0). I can't seem to get rid of it.
-
Answer & Rationale: Baseline impurities are extremely polar and may be inorganic salts from the workup or highly polar organic byproducts.
-
Solution 1: Acid-Base Liquid-Liquid Extraction (LLE). This classic technique is excellent for removing acidic or basic impurities.[8][9] Nitroindoles are generally weak acids, but many impurities may be more strongly acidic or basic.
-
Dissolve your crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Wash with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities.
-
Always check a small sample by TLC to ensure your desired compound is not being extracted into the aqueous layers.
-
-
Solution 2: Use a "Plug" of Silica. If the impurity is adsorbed irreversibly onto silica, you can use this to your advantage. Dissolve the crude material in a suitable solvent, pass it through a short pad ("plug") of silica gel in a fritted funnel, and wash with the same solvent. The highly polar impurity should stick to the silica while your product is flushed through.
-
Key Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This method helps determine if your nitroindole derivative is stable on silica gel.[3]
-
Obtain a square TLC plate (e.g., 5x5 cm).
-
Lightly spot your crude mixture in one corner, approximately 1 cm from the edges.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it in a fume hood. Do not use heat, as this can cause decomposition.
-
Rotate the plate 90 degrees so the line of separated spots is now on the bottom, serving as the new baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate under UV light.
-
Stable Compound: All spots will appear on a 45-degree diagonal line from the origin.
-
Unstable Compound: New spots will appear off the diagonal, indicating decomposition on the silica plate.
-
Protocol 2: Dry Loading a Sticky Sample onto a Column
This is the preferred method for loading oily or poorly soluble samples for flash chromatography.[3]
-
Weigh your crude sticky product into a round-bottom flask.
-
Dissolve the sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Add silica gel to the flask (typically 2-3 times the mass of your crude sample).
-
Swirl the flask to create a slurry and then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully pour this powder onto the top of your pre-packed chromatography column.
-
Gently add a protective layer of sand on top of the sample-silica mixture before beginning elution.
Data & Visualization
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Type | Best For... | Potential Issues for Nitroindoles |
| Silica Gel | Normal Phase, Acidic | General purpose purification of moderately polar compounds. | Acid-catalyzed decomposition; strong adsorption leading to streaking and low recovery.[3] |
| Neutral Alumina | Normal Phase, Neutral | Acid-sensitive compounds; good alternative to silica. | Can have different selectivity; may not resolve all impurities separated by silica.[3] |
| Reversed-Phase (C18) | Reversed Phase | Highly polar compounds that have low Rf on silica. | Requires polar mobile phases (water, MeOH, ACN); removing water from fractions can be difficult.[3] |
| Amino-propylated Silica | Normal Phase, Weakly Basic | Purifying compounds with acidic protons, reduces tailing. | Can be more expensive; may react with certain functional groups. |
Diagram 1: Decision Workflow for Purification Method Selection
This diagram provides a logical pathway to select the most appropriate purification strategy for your nitroindole mixture.
Caption: Decision tree for selecting a purification method.
References
-
Wikipedia. (n.d.). Trituration. Wikipedia. Available from: [Link]
-
Cazares-Marin, K. M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available from: [Link]
-
ResearchGate. (2022). How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis? ResearchGate. Available from: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]
-
University of Victoria. (n.d.). Column chromatography. UVic Chemistry. Available from: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Trituration - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: N-Alkylation of Electron-Deficient Indoles
Topic: Optimizing N-Alkylation of Electron-Deficient Indoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Synthesis Support Module.
Electron-deficient indoles (bearing EWGs like
This guide addresses these challenges through a mechanistic lens, offering self-validating protocols and troubleshooting workflows.
Module 1: Critical Decision Matrix
Before starting, diagnose your substrate's reactivity profile to select the correct activation mode.
Visual Guide: Reaction Condition Selector
Caption: Decision tree for selecting alkylation conditions based on indole acidity and alkylating agent type.
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am observing significant C3-alkylation instead of N1-alkylation."
Root Cause: This is a classic Hard-Soft Acid-Base (HSAB) conflict. The N1 site is the "harder" nucleophile, while the C3 site is "softer."
-
Tight Ion Pairs: If the counter-cation (e.g.,
, ) is tightly bound to the N1 anion in a non-polar solvent (like THF), the N1 site is sterically and electrostatically shielded. The electrophile is forced to attack the exposed, softer C3 position. -
Solvent Effect: Non-polar solvents favor C-alkylation. Polar aprotic solvents encourage N-alkylation by solvating the cation and creating a "naked" indolyl anion.
Corrective Protocol:
-
Switch Solvent: Move from THF or Dichloromethane to DMF (N,N-Dimethylformamide) or DMSO . These solvents effectively solvate the cation, separating the ion pair and exposing the N1 site.
-
Change the Base/Cation:
-
Switch from
or to or . -
Why? Larger cations (
, ) form looser ion pairs with the indolyl anion than smaller cations ( , ), making the N1 site more accessible.
-
-
Add Additives: If you must use THF (e.g., for solubility), add 18-crown-6 (for
) or 15-crown-5 (for ) to sequester the cation.
Data Comparison: Solvent Effects on Regioselectivity
| Solvent | Base | Ion Pair State | Major Product |
|---|---|---|---|
| THF | NaH | Tight (Contact Ion Pair) | C3-Alkylated (often mixed) |
| DMF | NaH | Loose (Solvent-Separated) | N1-Alkylated (>95%) |
| MeCN | Cs2CO3 | Loose (Dissociated) | N1-Alkylated (High Selectivity) |
Issue 2: "The reaction stalls at 50% conversion, even with excess alkyl halide."
Root Cause: Electron-deficient indoles produce highly stabilized anions with low nucleophilicity . The anion is formed, but it is too stable to attack the electrophile efficiently. Furthermore, as the reaction proceeds, the conjugate acid or leaving group salts may inhibit the reaction.
Corrective Protocol:
-
Temperature Boost: Unlike electron-rich indoles, deficient systems often require heat. Increase temperature to 60–80°C .
-
Catalytic Iodide (Finkelstein Condition): If using an alkyl chloride or bromide, add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI . This generates the more reactive alkyl iodide in situ.
-
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the collision frequency of the sluggish nucleophile.
Issue 3: "I cannot use strong bases (NaH) due to sensitive functional groups (e.g., esters)."
Root Cause: Strong hydride bases can cause transesterification or hydrolysis of ester groups present on the indole.
Corrective Protocol: The "Mild Base" Approach
For indoles with
Protocol:
-
Solvent: Acetonitrile (MeCN) or Acetone.
-
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv). The "Cesium Effect" aids in solubility and anion reactivity. -
Procedure:
Module 3: Advanced Protocols
Protocol A: Phase Transfer Catalysis (PTC)
Best for: Scale-up, avoiding anhydrous conditions, and green chemistry.
Mechanism: The indole remains in the organic phase (e.g., Toluene). The base (KOH) is in the solid or aqueous phase. The Phase Transfer Catalyst (Q+X-) shuttles the hydroxide/carbonate into the organic layer or the indolyl anion into the interface, facilitating reaction without strict anhydrous conditions.
Step-by-Step:
-
Setup: To a flask, add Electron-Deficient Indole (1.0 equiv).
-
Solvent: Add Toluene (5-10 volumes).
-
Base: Add powdered KOH (3.0 equiv) or 50% aqueous NaOH.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 – 0.10 equiv).
-
Reagent: Add Alkyl Halide (1.2 equiv).
-
Reaction: Stir vigorously at 40–60°C . Vigorous stirring is critical to maximize interfacial surface area.
-
Workup: Dilute with water, separate organic layer, dry over
, and concentrate.
Protocol B: Mitsunobu Alkylation
Best for: Using Alcohols (R-OH) directly; highly electron-deficient indoles (pKa < 13).
Mechanism:
The reaction utilizes
Step-by-Step:
-
Setup: Dissolve Indole (1.0 equiv), Alcohol (1.1 equiv), and
(1.2 equiv) in anhydrous THF or Toluene . -
Cooling: Cool to 0°C .
-
Addition: Add DEAD or DIAD (1.2 equiv) dropwise. Do not add all at once to avoid exotherms.
-
Reaction: Warm to RT and stir for 12–24 hours.
-
Workup: Concentrate and purify directly. Note: Removing triphenylphosphine oxide (
) can be difficult; consider using resin-bound phosphines for easier cleanup.
Module 4: Workup & Purification Guide
The "DMF Trap": DMF is excellent for the reaction but terrible for workup (high boiling point, water miscibility).
Troubleshooting DMF Removal:
-
The LiCl Wash: When extracting with Ethyl Acetate (EtOAc), wash the organic layer 3x with 5% LiCl (aq) solution.
-
Why? DMF partitions preferentially into the aqueous LiCl phase, removing it from the organic layer.
-
-
The Water Crash: For highly crystalline products (common with nitroindoles), pour the finished DMF reaction mixture into 10 volumes of ice water with vigorous stirring. The product often precipitates as a solid.[1] Filter, wash with water, and dry.[1]
Visual Guide: Workup Workflow
Caption: Strategy for isolating product from high-boiling polar solvents.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Mechanism + Description. Retrieved from [Link]
-
Maji, M., et al. (2022).[5] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. Retrieved from [Link]
-
Mitsunobu, O. (1981).[6] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Retrieved from [Link]
-
Yang, Z., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
removing unreacted 2-(bromomethyl)pyridine from indole product
An In-Depth Guide to Removing Unreacted 2-(Bromomethyl)pyridine from Indole Alkylation Reactions
From the Desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals grappling with a common yet critical challenge: the purification of N-alkylated indoles from unreacted 2-(bromomethyl)pyridine. The N-alkylation of an indole is a cornerstone reaction in the synthesis of countless biologically active molecules.[1][2][3][4] However, the structural similarity and polarity overlap between the desired product and the electrophilic starting material can often complicate purification.
This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. Our goal is to empower you not just to solve the immediate separation problem but to understand the underlying chemical principles, enabling you to adapt and optimize your purification strategy for any indole substrate.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of my N-alkylated indole product and unreacted 2-(bromomethyl)pyridine so challenging?
A1: The difficulty arises from several overlapping physicochemical properties. Both your product and the starting material are nitrogen-containing heterocyclic compounds, often possessing similar polarity and solubility profiles. Furthermore, 2-(bromomethyl)pyridine is reactive and can degrade on silica gel or during workup (e.g., hydrolysis to 2-pyridinemethanol), introducing additional impurities that complicate the separation.
Q2: What are the primary methods for removing this impurity?
A2: The three most effective and widely applicable methods are:
-
Acid-Base Extraction: A chemical method that exploits the basicity of the pyridine nitrogen.[5][6]
-
Flash Column Chromatography: A physical separation method based on differential adsorption to a stationary phase.[7][8][9]
-
Recrystallization: A purification technique for solid products based on differential solubility.[10]
Q3: How do I decide which purification method is best for my experiment?
A3: The optimal method depends on the scale of your reaction, the specific properties of your indole product, and the level of purity required. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide: A Problem-Solving Approach
Scenario 1: "My initial TLC plate shows multiple spots, and I'm not sure which is which. How do I begin?"
This is a common situation after an N-alkylation reaction.[11] Before attempting any large-scale purification, your first step is to identify the spots and simplify the crude mixture.
-
Underlying Principle: The most significant chemical difference between your neutral indole product and the 2-(bromomethyl)pyridine starting material is the basicity of the pyridine nitrogen. This can be exploited with a simple acidic wash.
-
Recommended Action: Analytical Acid Wash.
-
In a small vial, dissolve a sample of your crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Spot this solution on a TLC plate.
-
Add an equal volume of 1M HCl to the vial, cap it, and shake vigorously for 30 seconds.
-
Carefully take a sample from the top (organic) layer and spot it on the same TLC plate, next to the crude sample.
-
Develop the plate. The spot corresponding to 2-(bromomethyl)pyridine should be significantly diminished or completely absent in the lane spotted after the acid wash. The spot that remains is likely your desired product.
-
Scenario 2: "My product and the impurity are very close on the TLC plate (low ΔRf). How can I improve my separation by column chromatography?"
Flash chromatography is a powerful technique, but its success hinges on optimizing the separation conditions.[8][9]
-
Underlying Principle: Separation on silica gel (normal-phase) is governed by the polarity of the compounds and their interaction with the stationary phase.[7] To improve the separation of two compounds with similar Rf values, you must alter the mobile phase to maximize the differences in their elution time.
-
Recommended Actions:
-
Solvent System Optimization: The standard Hexane/Ethyl Acetate system is a good starting point.[12] To increase separation (increase the ΔRf), you need to decrease the overall polarity of the eluent. Try running several TLCs with solvent systems containing a lower percentage of the polar solvent (e.g., if you used 20% EtOAc in Hexane, try 10% or 15%).
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can dramatically affect selectivity. Consider using a Dichloromethane/Methanol system, which offers different interactions.
-
Ensure Proper Column Packing and Loading: A poorly packed column or overloading the column with crude material are common causes of poor separation.[8] A general rule is to use a silica gel-to-crude product ratio of 50:1 to 100:1 by weight for difficult separations.
-
| Property Comparison | 1-(pyridin-2-ylmethyl)-1H-indole (Example Product) | 2-(bromomethyl)pyridine |
| Structure | Indole ring with pyridylmethyl group on N | Pyridine ring with bromomethyl group |
| Key Functional Group | Tertiary amine (indole N), Basic pyridine N | Basic pyridine N, Electrophilic C-Br |
| Expected Polarity | Moderately Polar | Polar |
| Basicity (pKa of conj. acid) | ~5.2 (for pyridine moiety) | ~5.2 |
| TLC Visualization | UV active.[13] May stain with Ehrlich's reagent. | UV active.[13] Stains with KMnO4.[14] |
Scenario 3: "Column chromatography is too slow for my large-scale reaction. Is there a more efficient method?"
Yes. For multi-gram scale reactions, acid-base extraction is often the most efficient and economical method for removing basic impurities like 2-(bromomethyl)pyridine.[5][6]
-
Underlying Principle: By washing an organic solution of your crude product with aqueous acid, the basic 2-(bromomethyl)pyridine is protonated, forming a water-soluble pyridinium salt.[15] This salt partitions into the aqueous layer, leaving the neutral indole product behind in the organic layer.
-
Recommended Action: Preparative Acid-Base Extraction. See the detailed protocol below. This technique can rapidly remove the bulk of the impurity, often yielding a product that is pure enough for many applications or requires only a final "polishing" step like recrystallization or a much faster and easier column.
Caption: Workflow for acid-base extraction purification.
Scenario 4: "My product is a solid, but after chromatography, it's still slightly impure. What should I do?"
This is the ideal scenario for recrystallization, a powerful technique for achieving very high purity for crystalline solids.[10]
-
Underlying Principle: Recrystallization relies on the difference in solubility between your product and the remaining impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve your product well when hot but poorly when cold, while the impurities remain soluble (or insoluble) at all temperatures.
-
Recommended Action: Solvent Screening for Recrystallization.
-
Place a small amount of your impure solid in several different test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures) to each tube.
-
Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the solid completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that produces a high yield of clean-looking crystals is your best choice for a large-scale recrystallization.
-
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Prepare a developing chamber with a filter paper wick and a shallow pool of your chosen eluent (e.g., 15% Ethyl Acetate in Hexanes). Cover and let the atmosphere saturate for 5-10 minutes.
-
Spotting: Dissolve a small sample of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[13][16] Circle the visible spots with a pencil. If needed, further visualization can be achieved by dipping the plate in a potassium permanganate (KMnO₄) stain and gently heating with a heat gun.[14] Your indole product and the pyridine starting material should both be UV active.
Protocol 2: Preparative Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Clamp the funnel and allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Repeat: Repeat the extraction with fresh 1M HCl at least one more time to ensure complete removal of the basic impurity.
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove the bulk of dissolved water.[15][17]
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified indole product.
Protocol 3: Flash Column Chromatography
-
Solvent Selection: Based on TLC analysis (Protocol 1), choose a solvent system that provides a good Rf value for your product (ideally 0.2-0.4) and maximal separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent mixture you will use.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash). Begin collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.[1]
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Google Patents. (1961). Process for n-alkylation of indoles. US3012040A.
-
Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Support Information. Retrieved from [Link]
-
ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Kui, X., et al. (2025). Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Synlett, 36(01), 23-28.
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
- ACS Publications. (2022). Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- ACS Publications. (2025).
- Beilstein Journal of Organic Chemistry. (2018). Transition-metal-free [3 + 3] annulation of indol-2-ylmethyl carbanions to nitroarenes. A novel synthesis of indolo[3,2-b]quinolines (quindolines).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
- Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. WO2007052302A2.
-
CEC. (2017, July 5). Derivatives of Pyridine and Indole Derivatives [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. magritek.com [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. flash-chromatography.com [flash-chromatography.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TLC stains [reachdevices.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Crystallization of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for the crystallization and purification of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole. It is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, field-tested methodologies for obtaining this compound in high purity.
Compound Properties at a Glance
A successful crystallization is predicated on understanding the physicochemical properties of the target compound. Below is a summary for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
| Property | Value | Source |
| CAS Number | 940308-47-4 | [1] |
| Molecular Formula | C₁₄H₁₁N₃O₂ | - |
| Molecular Weight | 253.26 g/mol | - |
| Appearance | Typically a yellow solid | [2][3] |
| Melting Point | 164-167 °C | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of nitro-substituted indole derivatives in a practical question-and-answer format.
Q1: What are the best starting solvents for the recrystallization of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole?
Answer: Selecting an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound completely at elevated temperatures but poorly at room or sub-ambient temperatures.[4] Based on the structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, which contains a polar nitro group and a basic pyridine ring, polar solvents are the logical starting point.
Primary Recommendations:
-
Alcohols (Methanol/Ethanol): Simple alcohols are often effective for nitro-aromatic compounds.[4] Methanol (MeOH), in particular, has been successfully used in a mixed-solvent system for the crystallization of a closely related pyridinium salt derivative, indicating good compatibility.[2]
-
Chlorinated Solvents (Dichloromethane): Dichloromethane (DCM) is an excellent solvent for many organic compounds and was used in conjunction with methanol for the purification of a similar indole structure.[2] It is often used as the "good" solvent in a binary system with a non-polar "poor" solvent.
-
Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that is highly effective for a wide range of compounds. It is frequently paired with a non-polar co-solvent like hexane. A hexane/ethyl acetate mixture has been documented for recrystallizing other indole-pyridine derivatives.[3]
-
High-Polarity Aprotic Solvents (DMSO/NMP): For compounds with poor solubility, solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be effective, though their high boiling points can make removal difficult. They are noted for their high dissolving capacity for related 5-nitroisatin derivatives.[5]
Empirical testing with small quantities of your crude material across a few of these solvent classes is always the recommended first step.
Q2: My compound has "oiled out" and is separating as a liquid instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem that occurs when the dissolved compound comes out of solution at a temperature above its melting point. Because the compound is impure, its melting point is depressed. This phenomenon prevents the orderly lattice formation required for crystallization.[4]
Troubleshooting Strategies:
-
Increase Solvent Volume: The solution may be too concentrated, causing premature precipitation. Re-heat the mixture until the oil fully redissolves, then add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation. Allow this less-saturated solution to cool more slowly.[4]
-
Lower the Solution Temperature Before Saturation: The boiling point of your chosen solvent may be too high. If using a binary system, try reducing the proportion of the higher-boiling "good" solvent or switching to a "good" solvent with a lower boiling point.
-
Promote Slow Cooling: Rapid cooling is a primary cause of oiling out. Ensure the flask is allowed to cool to room temperature undisturbed on a benchtop, insulated with glass wool or a towel if necessary, before moving to an ice bath.
-
Pre-Purification: If the crude material is highly impure, the melting point depression may be too significant to overcome.[4] Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before attempting recrystallization. A DCM/MeOH gradient is often effective for purifying related compounds on silica gel.[6]
Q3: No crystals are forming, even after the solution has cooled completely. What is the problem?
Answer: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[4]
Troubleshooting Strategies:
-
Address Under-Saturation:
-
Action: If the solution is too dilute, carefully evaporate some of the solvent using a gentle stream of nitrogen or by heating, and then allow it to cool again. Be cautious not to remove too much solvent, which could cause the product to precipitate too quickly.
-
-
Induce Crystallization in a Supersaturated Solution:
-
Scratching Method: Vigorously scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding Method: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.
-
Ultra-Cooling: Once the solution has reached room temperature, place it in an ice bath, and subsequently in a freezer if the solvent's freezing point allows. Lower temperatures decrease solubility and can promote nucleation.
-
Q4: How do I perform a mixed-solvent recrystallization for this compound?
Answer: A mixed-solvent (or binary) recrystallization is ideal when no single solvent has the desired solubility profile. The technique uses a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which it is nearly insoluble.[4] For this target molecule, promising pairs include Methanol/Dichloromethane [2] and Ethyl Acetate/Hexane .[3][4]
Detailed Protocol: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate ("good" solvent) required to fully dissolve the solid. Ensure the solution is at or near the boiling point of the solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise with constant swirling.
-
Induce Cloudiness: Continue adding the poor solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Clarification: Add 1-2 drops of the hot "good" solvent (ethyl acetate) back into the solution until the cloudiness just disappears. The solution is now perfectly saturated and ready for cooling.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visual Workflow: Solvent Selection & Troubleshooting
The following diagram outlines the logical decision-making process for selecting a crystallization solvent system and troubleshooting common experimental issues.
Caption: Decision workflow for crystallization of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
References
- Nowak, K., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Molecules.
- Bremner, J. B., et al. (2011). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. PubMed.
- Bremner, J. B., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. National Institutes of Health (NIH).
- Bremner, J. B., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. ResearchGate.
- BenchChem. (2025). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide. BenchChem.
- Google Patents. (1989). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
- El-Sayed, N. N. E., et al. (2019). Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones. Austin Publishing Group.
- Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro - and Amino-indoles. Zenodo.
- Lolicato, F., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
- Hoffman Fine Chemicals. CAS 940308-47-4 | 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole. Hoffman Fine Chemicals.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones [austinpublishinggroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
stability of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in acidic conditions
Technical Support Center: 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole
Document ID: TSC-2026-02-25-SNPI Subject: Stability of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole in Acidic Conditions Target Audience: Researchers, scientists, and drug development professionals.
Overview & Scope
This technical guide addresses the stability of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole under acidic conditions. This molecule possesses three key structural features that dictate its reactivity: an electron-rich indole nucleus, a strongly electron-withdrawing nitro group at the 5-position, and an N-pyridinylmethyl substituent. The interplay of these groups creates a complex stability profile, particularly in acidic media, which is crucial to understand during synthesis, workup, formulation, and analytical method development. This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for assessing compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of acid-catalyzed degradation on this molecule?
A1: There are three primary sites susceptible to acid-catalyzed degradation:
-
The Indole Ring: The indole nucleus is inherently susceptible to acid-catalyzed polymerization, especially under strongly acidic conditions[1]. The C3 position is the most nucleophilic and can be protonated, leading to dimerization or polymerization.
-
The N-Pyridinylmethyl Bond (C-N Bond Cleavage): The bond between the indole nitrogen and the pyridinylmethyl group can be susceptible to hydrolysis. Protonation of the pyridine nitrogen makes the methylene carbon more electrophilic and susceptible to nucleophilic attack by water, potentially cleaving the substituent.
-
The Nitro Group: While generally stable, the strongly deactivating nature of the nitro group can influence the overall electron density of the indole ring, potentially altering the regioselectivity of acid-catalyzed reactions compared to unsubstituted indoles[2][3].
Q2: I'm observing a significant loss of my compound and the formation of a dark, insoluble material during an acidic aqueous workup. What is happening?
A2: This is a classic sign of acid-catalyzed polymerization of the indole ring[1]. Even with the deactivating nitro group, the indole nucleus can be protonated by strong acids, initiating a chain reaction where one indole molecule attacks another. This results in the formation of high-molecular-weight, often colored, polymeric materials that are insoluble in common organic solvents. To mitigate this, avoid using strong, concentrated acids during workup. Use of milder acids (e.g., dilute acetic acid) or performing the extraction under neutral or slightly basic conditions is recommended.
Q3: My HPLC analysis shows a new, more polar peak appearing over time when my compound is in an acidic mobile phase. What could this be?
A3: A more polar peak suggests the formation of a degradation product with increased polarity. A likely candidate is the hydrolysis product where the pyridinylmethyl group has been cleaved, resulting in 5-nitroindole. Another possibility is the formation of hydroxylated species on the indole ring, though this is more common under oxidative conditions[4]. To confirm the identity of the degradant, LC-MS analysis is essential.
Q4: Can the pyridine ring be protonated, and how does that affect stability?
A4: Yes, the pyridine nitrogen is basic and will be protonated in acidic conditions. This has a significant electronic effect. Protonation converts the pyridinylmethyl group into a much stronger electron-withdrawing group. This increased electron withdrawal will decrease the nucleophilicity of the indole nitrogen, which might paradoxically offer some protection against certain degradation pathways involving that atom, but it also makes the methylene bridge more susceptible to nucleophilic attack, as mentioned in A1.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield after synthesis involving an acidic deprotection or cyclization step. | Acid-catalyzed polymerization of the indole product. | Solution: Neutralize the reaction mixture immediately upon completion using a cooled, mild base (e.g., saturated NaHCO₃ solution). Rationale: Minimizing the exposure time to strong acid prevents the protonation-initiated polymerization cascade[1]. |
| Inconsistent results in bioassays using an acidic buffer. | On-plate degradation of the compound. Hydrolysis of the N-pyridinylmethyl group. | Solution: Assess the compound's stability directly in the assay buffer over the experiment's duration using HPLC. Consider using a buffer system closer to neutral pH if the compound's activity is not pH-dependent. Rationale: The stability profile must be established under the exact experimental conditions to ensure the observed biological effect is from the parent compound and not a degradant. |
| Appearance of multiple new spots on TLC during column chromatography with silica gel. | Silica gel is inherently acidic and can catalyze degradation on the column. | Solution: 1. Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). 2. Use an alternative stationary phase like alumina (basic or neutral). 3. Expedite the chromatography to reduce residence time on the column. Rationale: The acidic silanol groups on the surface of silica gel can act as a solid-phase acid catalyst, promoting hydrolysis or polymerization during purification[1]. |
| Compound changes color (e.g., darkens) upon storage as a solid. | Gradual decomposition catalyzed by residual acidic impurities from synthesis/purification. Sensitivity to light and air. | Solution: Ensure the final product is purified meticulously to remove all traces of acid. Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., 2-8°C). Rationale: Nitroaromatic compounds can be sensitive to light, and residual acid can catalyze slow degradation over time[1]. |
Technical Protocols & Methodologies
Protocol: Acid-Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods as mandated by ICH guidelines[5][6][7].
Objective: To determine the degradation profile of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole under various acidic conditions.
Materials:
-
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
-
Class A Volumetric Flasks
-
HPLC grade Methanol and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Calibrated HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.
-
Stress Conditions Setup:
-
Mild Acid: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M HCl.
-
Strong Acid: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 1 M HCl.
-
Control: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with a 50:50 mixture of methanol and water.
-
-
Incubation: Place all flasks in a controlled temperature bath at 50°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., neutralize the 0.1 M HCl sample with 0.1 M NaOH) to stop the degradation. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products[8][9][10].
-
Data Evaluation: Calculate the percentage of degradation. Perform a mass balance analysis to ensure that the decrease in the parent peak area corresponds to the increase in degradant peak areas. Identify degradants using HPLC-MS if available. A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized[7][11].
Data Presentation: Expected Outcomes of Forced Degradation
| Condition | Time (hours) | Expected % Degradation | Primary Degradation Products (Hypothesized) |
| 0.1 M HCl @ 50°C | 24 | 5 - 15% | 5-nitroindole, Polymeric species |
| 1 M HCl @ 50°C | 8 | 10 - 25% | 5-nitroindole, Polymeric species (major) |
| Control @ 50°C | 24 | < 1% | None significant |
Visualized Mechanisms & Workflows
Diagram: Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
References
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.American Society for Microbiology.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.Chemical Engineering Transactions.
- A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chrom
- Investigation of indole biodegradation by Cupriavidus sp.
- HPLC analysis of samples of indole biotransformation by Arthrobacter...
- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides.MDPI.
- Synthesis and Reactions of Nitroindoles.
- Forced degradation and impurity profiling.Journal of Pharmaceutical and Biomedical Analysis.
- Analysis of the Metabolites of Indole Degraded by an Isol
- Biodegradation and Biotransformation of Indole: Advances and Perspectives.Frontiers.
- Development of forced degradation and stability indicating studies of drugs—A review.Inventi Rapid: Pharm Analysis & Quality Assurance.
- challenges and solutions in the synthesis of 3-nitroindole.Benchchem.
- Forced Degradation Study as per ICH Guidelines: Wh
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives.PMC.
- Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. cetjournal.it [cetjournal.it]
- 9. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole: A Comparative NMR Guide
Executive Summary
This technical guide details the structural characterization of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole , a scaffold increasingly relevant in the development of kinase inhibitors and anticancer agents (specifically c-Myc G-quadruplex stabilizers).[1]
Unlike standard spectral lists, this guide functions as a comparative analysis . It contrasts the product's signature against its metabolic precursor (5-nitroindole) to validate synthetic success and compares solvent performance (CDCl₃ vs. DMSO-d₆) to optimize resolution. The following protocols are designed to distinguish the overlapping aromatic regions characteristic of indole-pyridine hybrids.
Part 1: Structural Logic & Synthesis Verification
To confirm the identity of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, the analyst must verify the successful
Comparative Spectral Analysis: Precursor vs. Product
The definitive proof of synthesis is the disappearance of the indole N-H proton and the appearance of the methylene linker.
| Feature | Precursor: 5-Nitroindole | Product: 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole | Diagnostic Action |
| N-H Signal | Broad singlet, | Absent | Confirm absence to verify full conversion. |
| Linker ( | Absent | Singlet, | Integration must be exactly 2.0 relative to H-3. |
| Indole H-3 | Use as internal integration standard (1H). | ||
| Pyridine H-6' | Absent | Doublet, | Confirm presence of pyridine ring; distinct from Nitro H-4. |
Synthesis & Monitoring Workflow
The following diagram illustrates the logical flow for monitoring the reaction via NMR.
Figure 1: NMR monitoring logic for the conversion of 5-nitroindole. The disappearance of the N-H signal and preservation of the C3-H signal are critical quality attributes.
Part 2: Detailed 1H NMR Assignment
The aromatic region (7.0–8.6 ppm) of this molecule is crowded, containing 8 protons (4 from indole, 4 from pyridine). Accurate assignment requires understanding the electronic effects of the 5-nitro group (strong deshielding) and the pyridine nitrogen .
Solvent Selection: DMSO-d₆ vs. CDCl₃
-
Recommendation: DMSO-d₆ is the superior solvent for this analysis.
-
Reasoning: Nitroindoles often exhibit poor solubility in CDCl₃, leading to line broadening and aggregation. DMSO-d₆ ensures sharp peaks and separates the water signal (3.33 ppm) from the critical methylene linker (~5.7 ppm). In CDCl₃, water often drifts near 1.6–2.0 ppm or overlaps with impurities.
Spectral Assignment Table (400 MHz, DMSO-d₆)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Assignment Logic | |
| Indole-4 | Ar-H | 8.58 | Doublet (d) | Most deshielded indole peak. Ortho to | |
| Pyridine-6' | Ar-H | 8.52 | Doublet (d) | Most deshielded pyridine peak. Adjacent to Pyridine Nitrogen. | |
| Indole-6 | Ar-H | 8.05 | Doublet of Doublets (dd) | Deshielded by | |
| Indole-2 | Ar-H | 7.75 | Singlet/Doublet | Deshielded by Indole Nitrogen. | |
| Pyridine-4' | Ar-H | 7.70 | Triplet of Doublets (td) | Para to Pyridine Nitrogen. | |
| Indole-7 | Ar-H | 7.65 | Doublet (d) | Shielded relative to H-4/H-6; no ortho | |
| Pyridine-3' | Ar-H | 7.28 | Doublet (d) | Adjacent to Linker. | |
| Pyridine-5' | Ar-H | 7.22 | Triplet of Doublets (ddd) | Upfield pyridine signal. | |
| Indole-3 | Ar-H | 6.80 | Doublet (d) | Most upfield aromatic. Characteristic of Indole C3. | |
| Linker | 5.65 | Singlet (s) | - | Diagnostic for N-alkylation. |
Note: Chemical shifts may vary by
ppm depending on concentration and temperature.
Assignment Logic Flowchart
Use this decision tree to resolve the overlapping region (7.6–7.8 ppm) and confirm the nitro-group position.
Figure 2: Logic flow for distinguishing the critical nitro-substituted protons from the pyridine ring.
Part 3: Experimental Protocol
To ensure reproducibility and minimize solvent impurity peaks (which can obscure the
Protocol: High-Resolution Sample Preparation
Objective: Prepare a sample free of solid particulates to prevent line broadening.
-
Solvent Check: Use DMSO-d₆ (99.9% D) stored over molecular sieves. Water content must be <0.02% to prevent the HDO peak from broadening the aromatic baseline.
-
Weighing: Weigh 10–15 mg of the dried product into a clean vial.
-
Why? Indoles can aggregate at high concentrations (>30 mg/mL), shifting chemical shifts.
-
-
Dissolution: Add 0.6 mL of DMSO-d₆. Sonicate for 30 seconds.
-
Check: Ensure the solution is perfectly clear. If cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
-
Referencing:
-
If using TMS (Tetramethylsilane): Set TMS to 0.00 ppm .
-
If no TMS: Reference the residual DMSO pentet to 2.50 ppm .
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The nitro group protons (H-4) have long T1 relaxation times; a short D1 will reduce their integral accuracy.
-
Scans: 16 or 32 scans are sufficient for this concentration.
-
References
-
Synthesis of N-substituted 5-nitroindoles
-
Bremner, J. B., Samosorn, S., Skelton, B. W., & White, A. H. (2011).[2] Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 16(9), 7627-7633.
-
-
Solvent Effects (DMSO vs CDCl3)
-
General Indole Spectral Data
-
Trace Impurities in NMR Solvents
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to HPLC Method Development for Purity Assessment of 5-Nitroindole Derivatives
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy.[1][2] 5-Nitroindole derivatives, a class of compounds with significant therapeutic potential, including anticancer activities, present unique analytical challenges due to their chemical properties.[3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity determination of these compounds, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Understanding 5-Nitroindole Derivatives
5-Nitroindole derivatives are characterized by the presence of a nitro group (—NO₂), a strong chromophore, and an indole scaffold. This chemical structure imparts moderate polarity and a strong UV absorbance, which are key considerations for HPLC method development.[4][5] The primary goal is to develop a stability-indicating method capable of separating the main compound from process-related impurities and potential degradation products.[2][6]
Foundational Choices: Stationary and Mobile Phase Selection
The success of any HPLC separation hinges on the appropriate selection of the stationary and mobile phases. For 5-nitroindole derivatives, a reversed-phase (RP-HPLC) approach is typically the most effective starting point.
Stationary Phase Considerations:
-
C18 (Octadecylsilyl): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of moderately polar compounds like 5-nitroindole derivatives.[4]
-
Phenyl: Columns with a phenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions, which can be advantageous for separating impurities with similar hydrophobicity but different aromatic character.[4][7]
-
C8 (Octylsilyl): A less retentive alternative to C18, a C8 column may be suitable if retention times on a C18 column are excessively long.[4]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is a critical factor in achieving optimal separation.[8][9] A typical mobile phase for the analysis of 5-nitroindole derivatives consists of an aqueous component and an organic modifier.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9][10] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.
-
Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[1][10] For 5-nitroindole derivatives, which may have acidic or basic functional groups depending on their specific structure, buffering the aqueous phase is crucial for reproducible results. A pH that is at least one unit away from the analyte's pKa value is recommended to ensure a single ionic form.[1] Formic acid (0.1%) is a common additive to control pH and improve peak shape.[7][11]
Comparative Analysis of HPLC Methodologies
To illustrate the practical application of these principles, we will compare two distinct reversed-phase HPLC methods for the purity analysis of a hypothetical 5-nitroindole derivative.
| Parameter | Method A: General Purpose C18 | Method B: Phenyl Column for Alternative Selectivity |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm | Phenyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 30-90% B over 15 minutes | 40-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 322 nm (UV/PDA)[5][12] | 322 nm (UV/PDA)[5][12] |
| Injection Volume | 10 µL | 10 µL |
| Typical Application | Broad applicability for initial purity screening and separation of non-polar to moderately polar impurities. | Enhanced separation of aromatic isomers and impurities with subtle structural differences. |
The Causality Behind Experimental Choices
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate compounds with a range of polarities and to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape.[10]
-
Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-35 °C) reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.[9]
-
Detection Wavelength: 5-Nitroindole derivatives exhibit strong UV absorbance.[5] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of absorbance data across a range of wavelengths.[13][14][15] This is crucial for peak purity assessment and for selecting the optimal wavelength for quantification, which for 5-nitroindole is typically around 322 nm.[5][12]
Experimental Workflow and Protocols
A systematic approach to method development is essential for achieving a robust and reliable analytical method.
Step-by-Step Protocol for Method Development:
-
Analyte Characterization:
-
Determine the solubility of the 5-nitroindole derivative in various solvents (e.g., water, acetonitrile, methanol, DMSO) to select an appropriate sample diluent.
-
Estimate the pKa of the analyte to guide the selection of the mobile phase pH.
-
Acquire a UV-Vis spectrum of the analyte to determine the optimal detection wavelength (λmax).[1] For 5-nitroindole, a λmax around 322 nm is expected.[5][12]
-
-
Initial Chromatographic Screening:
-
Prepare a stock solution of the 5-nitroindole derivative at approximately 1 mg/mL in a suitable solvent. Dilute to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Screen different columns (e.g., C18 and Phenyl) and organic modifiers (acetonitrile and methanol) using a generic gradient.
-
Evaluate the initial chromatograms for peak shape, retention time, and preliminary separation of any visible impurities.
-
-
Method Optimization:
-
Refine the gradient slope and duration to improve the resolution between the main peak and its closest eluting impurities.
-
Adjust the column temperature to optimize peak efficiency and selectivity.
-
Fine-tune the mobile phase pH and buffer concentration to achieve symmetrical peak shapes and stable retention times.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies.[2][6][16] This involves subjecting the 5-nitroindole derivative to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[17]
-
Analyze the stressed samples using the optimized HPLC method. The method should be able to separate the intact drug from all significant degradation products.[18]
-
-
Method Validation:
-
Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)).[1][18][19] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradants.[18][20]
-
Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a defined range.[18]
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies.[18][21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).[1]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[20]
-
-
Trustworthiness Through Self-Validating Systems
A robust HPLC method for purity analysis should incorporate self-validating checks.
-
System Suitability Tests: Before each analytical run, a system suitability solution (containing the main analyte and known impurities, if available) should be injected.[1] Key parameters such as retention time, peak area, theoretical plates, and tailing factor should be monitored to ensure the chromatographic system is performing adequately.
-
Peak Purity Analysis: A PDA detector is instrumental in assessing peak purity.[14][22] By comparing the UV spectra across an eluting peak, co-eluting impurities can often be detected.[22]
Conclusion
Developing a robust and reliable HPLC method for the purity analysis of 5-nitroindole derivatives is a systematic process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analytes. By carefully selecting the stationary and mobile phases, optimizing the chromatographic conditions, and performing rigorous validation including forced degradation studies, a method that is specific, accurate, and precise can be established. The use of a PDA detector is highly recommended to provide an additional layer of confidence through peak purity analysis. This comprehensive approach ensures the generation of high-quality data that is essential for regulatory submissions and for guaranteeing the safety and efficacy of pharmaceutical products.
References
- Phenomenex. (2025, April 1). Types of HPLC Detectors. Phenomenex.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments.
- Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND. Shimadzu.
- QbD Group. (2025, October 8).
- U.S. Environmental Protection Agency. (2006, October).
- SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. SIELC.
- LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4- nitrophenyl)acetamide. BenchChem.
- Pesek, J. J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MicroSolv.
- Singh, A., & Sharma, P. K. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Yahdiana, Harahap, & Harmita. (n.d.).
- Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Estillore, F. E., et al. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Kumar, A., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
- AMSbiopharma. (2025, July 22).
- Estillore, F. E., et al. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Kumar, A., et al. (2021, January). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- MedCrave. (2016, December 14).
- Sule, S. (2023, April 23).
- Singh, R., & Rehman, Z. U. (n.d.).
- Borman, P., & Nethercote, P. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- QbD Group. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. QbD Group.
- Dhirendra, et al. (2023, December 11).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, May 11). a comprehensive review of method development by hplc.
- BenchChem. (2025).
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. moravek.com [moravek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 14. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. researchgate.net [researchgate.net]
- 22. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Comparative Guide: Mass Spectrometry Profiling of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole
Topic: Mass Spectrometry Fragmentation Pattern of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (MW 253.26 Da). Designed for medicinal chemists and analytical scientists, this document compares the ionization and dissociation pathways of this specific scaffold against standard indole precursors and non-nitro analogs.
The presence of two distinct functional domains—the electron-withdrawing 5-nitro group and the proton-accepting pyridin-2-yl moiety —creates a unique "push-pull" ionization profile. This guide delineates how these moieties compete for charge retention, offering a self-validating protocol for structural confirmation.
Structural Analysis & Ionization Physics
To interpret the fragmentation accurately, one must first understand the proton affinity (PA) landscape of the molecule.
-
The Proton Sponge (Pyridine): The pyridine nitrogen is the most basic site (PA ~ 930 kJ/mol). In Electrospray Ionization (ESI), the initial protonation (
) occurs predominantly here. -
The Charge Sink (Nitro-Indole): The 5-nitroindole core is electron-deficient. It resists positive charge accumulation, meaning that upon fragmentation, the charge is thermodynamically driven to remain on the pyridine-containing fragment.
Comparative Baseline: Unlike simple indoles (e.g., 1-methylindole), which fragment via random ring opening, 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole exhibits a directed cleavage mechanism controlled by the pyridine tag.
Experimental Methodologies
Protocol A: ESI-MS/MS (Soft Ionization)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Direct Infusion: 5 µL/min flow rate.
-
Collision Energy (CE): Stepped 15–35 eV.
Step-by-Step Workflow:
-
Precursor Selection: Isolate the monoisotopic peak at m/z 254.1 (
). -
Energy Ramp: Apply low CE (15 eV) to observe the loss of small neutrals (
, ). -
Dissociation: Increase CE to 35 eV to force the cleavage of the
bond connecting the indole and pyridine rings. -
Validation: Check for the "Pyridine Rule"—the base peak should correspond to the pyridinylmethyl cation.
Protocol B: EI-MS (Hard Ionization)
-
Instrument: GC-MS (Single Quadrupole).
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.[1]
Step-by-Step Workflow:
-
Injection: Splitless mode, 250°C injector temp.
-
Ionization: Electron impact generates the radical cation
at m/z 253 . -
Validation: Look for the characteristic "Nitro-loss" series (
, ).
Fragmentation Pathways & Diagnostic Ions
Pathway A: The "Benzyl" Cleavage (Dominant in ESI)
The weakest bond in the protonated molecule is the
-
Mechanism: Charge-remote fragmentation or ion-neutral complex formation.
-
Outcome: The bond breaks. The charge stays on the fragment with higher proton affinity (Pyridine).
-
Diagnostic Ion: m/z 93 (Protonated methylpyridine) or m/z 92 (Pyridinylmethyl cation).
Pathway B: Nitro Group Degradation (Secondary)
Common in both ESI and EI, the nitro group undergoes characteristic losses.
-
Loss of
: . (Requires ortho-hydrogen interaction).[2] -
Loss of
: . -
Loss of
: .
Pathway C: Indole Ring Opening
At high energies, the indole ring loses
Comparative Data Analysis
The following table contrasts the target molecule with its non-nitro analog to highlight the diagnostic utility of the nitro-specific fragments.
| Feature | 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole | 1-(Pyridin-2-ylmethyl)-1H-indole (Analog) | Interpretation |
| Parent Ion ( | m/z 254 | m/z 209 | +45 Da shift confirms Mono-Nitro substitution. |
| Base Peak (ESI) | m/z 93 (Picolyl cation) | m/z 93 (Picolyl cation) | The pyridine tag dominates ionization in both. |
| Nitro Signature | m/z 208 ( | Absent | Specific to the nitro-derivative. |
| Redox Fragment | m/z 224 ( | Absent | Indicates |
| Indole Core | m/z 163 (5-Nitroindole+H) | m/z 118 (Indole+H) | Diagnostic for the core scaffold modification. |
Visualizing the Fragmentation Logic
The diagram below illustrates the ESI-MS/MS dissociation pathway. It visualizes how the initial protonation site (Pyridine) dictates the primary cleavage event, separating the "Head" (Indole) from the "Tail" (Pyridine).
Figure 1: ESI-MS/MS fragmentation tree for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole showing competitive pathways.[3]
Technical Insights & Troubleshooting
Self-Validating the Spectrum: If you are analyzing a synthesized batch of this compound, use this logic to validate identity:
-
Check m/z 93: If this is NOT the base peak in ESI+, your pyridine ring may be degraded or substituted with an electron-withdrawing group reducing its basicity.
-
Check m/z 208/224: If these peaks are absent, you may have the 6-nitro or 4-nitro isomer? (Unlikely, as nitro position rarely stops NO loss, but intensity varies). If totally absent, confirm the presence of the nitro group via UV-Vis (yellow color) or NMR.
-
Check m/z 163: In some instruments (Trap vs Q-TOF), the internal energy distribution might allow the charge to stay on the indole ring. Seeing m/z 163 confirms the intact 5-nitroindole core.
Isomer Differentiation: To distinguish the 5-nitro isomer from 4-nitro or 6-nitro :
-
5-Nitro typically shows a cleaner loss of
compared to 4-nitro, which may show enhanced "ortho effects" (interaction with C3-H) leading to higher abundance [1].
References
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Link
-
You, Z., Guo, C., & Pan, Y. (2012).[4] An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(21), 2509-2516.[4] Link
-
El Kihel, A., et al. (2016).[5][6] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[5][6] Link
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Comparative Guide: 5-Nitro vs. 5-Amino Indole Derivatives in Drug Discovery
The following guide serves as a technical comparative analysis for researchers in medicinal chemistry and drug development. It synthesizes experimental data to contrast the biological utility, stability, and synthetic accessibility of 5-nitroindole versus 5-aminoindole derivatives.
Executive Summary: The Donor-Acceptor Switch
The choice between a 5-nitro (
-
5-Nitroindole: A strong electron-withdrawing group (EWG). It enhances lipophilicity and metabolic stability but often acts as a "dead end" for hydrogen bond donation in kinase pockets. It is a critical pharmacophore for inducing Reactive Oxygen Species (ROS) in cancer cells.
-
5-Aminoindole: A strong electron-donating group (EDG). It provides a crucial hydrogen bond donor site for high-affinity binding (e.g., c-Myc G-quadruplexes, Kinase ATP pockets) but suffers from rapid oxidative degradation and lower cellular permeability.
Table 1: Physicochemical & Functional Comparison
| Feature | 5-Nitroindole Derivatives | 5-Aminoindole Derivatives |
| Electronic Effect | Strong EWG ( | Strong EDG ( |
| H-Bonding Role | Acceptor only (weak) | Donor & Acceptor |
| Metabolic Stability | High (often requires enzymatic reduction) | Low (prone to air oxidation/N-acetylation) |
| Key Mechanism | ROS induction, DNA intercalation (stacking) | Specific H-bond anchoring, covalent trapping |
| Solubility (LogS) | Lower (Hydrophobic) | Moderate (pH dependent) |
| Primary Utility | Prodrugs, DNA stabilizers, ROS generators | Kinase inhibitors, G-quadruplex binders |
Case Study A: Anticancer Activity (c-Myc & Kinases)[1][2]
This section analyzes the trade-off between binding affinity and cellular efficacy, a recurring theme when comparing these two scaffolds.
c-Myc G-Quadruplex Binding
In the development of c-Myc inhibitors, the indole core targets the G-quadruplex structure to repress oncogene expression.
-
Biophysical Binding: 5-Aminoindole derivatives consistently demonstrate superior binding affinity (
) compared to 5-nitro analogs. The amino group forms critical hydrogen bonds with the phosphate backbone or guanine residues that the nitro group cannot replicate. -
Cellular Efficacy (The Paradox): Despite weaker binding, 5-nitroindole derivatives often outperform 5-amino analogs in cellular assays (HeLa cells) .
-
Reasoning: 5-Aminoindoles degrade rapidly in culture media (oxidation). 5-Nitroindoles are stable, penetrate cells effectively, and can be bioactivated intracellularly to generate cytotoxic ROS, causing cell cycle arrest at G0/G1.
-
Kinase Inhibition (CK1 / DYRK1A)
In kinase drug discovery, the 5-position of the indole often interacts with the hinge region or the gatekeeper residue.
-
The Amino Advantage: Replacing an acceptor (like nitro or sulfur) with a donor (amino/NH) typically increases potency . For example, in pyrimido[5,4-b]indol-4-amines, the presence of an H-bond donor is essential for sub-micromolar inhibition of DYRK1A.
-
The Nitro Liability: Introduction of a 5-nitro group frequently abolishes kinase activity by creating steric clashes or electrostatic repulsion within the ATP binding pocket.
Diagram 1: SAR Decision Logic
Use this logic flow to determine the appropriate scaffold for your target.
Caption: Decision tree for selecting 5-nitro vs. 5-amino scaffolds based on target requirements (H-bonding vs. Stability).
Case Study B: Antimicrobial & Universal Base Applications
Universal Base Analogues
5-Nitroindole is widely recognized as a "universal base" in oligonucleotide synthesis.[1]
-
Mechanism: Unlike natural bases that rely on specific H-bonding, 5-nitroindole relies on hydrophobic base stacking .[1] The electron-deficient nitro group enhances
- stacking interactions, stabilizing the DNA duplex regardless of the opposing base (A, T, G, or C). -
Comparison: 5-Aminoindole lacks this stacking prowess and can destabilize the helix due to steric clashes or non-specific H-bonding.
Antimicrobial Efficacy
-
5-Nitro: Analogs often function similarly to nitroimidazoles (e.g., metronidazole), where the nitro group is enzymatically reduced by bacterial nitroreductases to form toxic radical intermediates that damage bacterial DNA.
-
5-Amino: Activity is highly dependent on N-substitution. While some 5-amino derivatives show potency, they often require protection (e.g., as amides) to prevent rapid metabolism by host enzymes.
Experimental Protocols
Synthesis: High-Yield Reduction of 5-Nitroindole to 5-Aminoindole
The 5-amino derivative is commercially available but expensive and unstable. Fresh synthesis from the stable 5-nitro precursor is recommended for biological assays.
Method: Catalytic Hydrogenation (Pd/C) Objective: Clean conversion without over-reduction of the indole ring.
-
Preparation: Dissolve 5-nitroindole (1.0 eq) in MeOH/THF (1:1 v/v) . The co-solvent ensures solubility.
-
Catalyst: Add 10% Pd/C (10 wt% of substrate) carefully under inert atmosphere (
). -
Reaction: Purge with Hydrogen gas (
) using a balloon (1 atm) or Parr shaker (30 psi) for faster kinetics. Stir at RT for 2-4 hours. -
Monitoring: Monitor by TLC (50% EtOAc/Hexane). 5-Nitroindole (
, yellow) converts to 5-Aminoindole ( , fluorescent blue spot).-
Critical Check: If the spot turns brown on the TLC plate over time, the amine is oxidizing.
-
-
Workup: Filter through a Celite pad under
. Concentrate immediately. -
Storage: Store under Argon at -20°C. Do not store as a free base in solution for >24h.
Diagram 2: Synthesis & Bioactivation Workflow
Caption: Workflow showing laboratory reduction for synthesis vs. in vivo bioreduction for toxicity.
References
-
Comparison of c-Myc G-Quadruplex Binding: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021.
-
Kinase Inhibition (SAR of Indole/Pyrimidoindole): Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals (Basel), 2020.
-
5-Nitroindole as Universal Base: 5-Nitroindole – a universal base oligo modification. LGC Biosearch Technologies, 2023.
-
Tubulin Polymerization Inhibition: Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Anti-Cancer Agents in Medicinal Chemistry, 2018.
-
Synthesis Protocol (Nitro to Amino): High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem Application Notes, 2025.
Sources
reference standards for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole analysis
An In-Depth Technical Guide to the Establishment and Comparative Analysis of a 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole Reference Standard
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the establishment, characterization, and comparative analysis of a reference standard for the novel compound 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole. In the dynamic landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is a cornerstone of accurate analytical method development, validation, and routine quality control. This document moves beyond a simple listing of analytical techniques, offering a detailed, scientifically grounded rationale for the selection of specific methods, the interpretation of the resulting data, and the establishment of a self-validating analytical workflow. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this particular nitroindole derivative. The protocols and data herein are designed to provide researchers, analytical chemists, and drug development professionals with the requisite knowledge to confidently establish and utilize a reference standard for this, and structurally similar, molecules.
Introduction: The Critical Role of a Reference Standard
A chemical reference standard is a highly purified substance used as a measurement base in analytical chemistry. For novel compounds such as 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, which may be a new drug candidate, a metabolite, or a synthetic intermediate, the initial establishment of a reference standard is a critical first step. This standard will serve as the benchmark against which all future batches of the material are compared, ensuring consistency in research and manufacturing, and forming the basis for regulatory submissions.
The qualification of a reference standard is a multi-faceted process that involves not only the synthesis of the material but also its rigorous analytical characterization to confirm its identity and purity. This guide will detail the necessary steps for this process, with a focus on comparing the utility of different analytical techniques.
Synthesis and Purification of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
The first step in establishing a reference standard is to obtain the material at the highest possible purity. For 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, a plausible synthetic route involves the N-alkylation of 5-nitroindole with 2-(chloromethyl)pyridine.
Synthetic Pathway
Caption: Synthetic pathway for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
General Purification Protocol
-
Reaction Quench and Extraction: The reaction mixture is quenched with water and the product is extracted into an organic solvent such as ethyl acetate.
-
Chromatographic Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Recrystallization: The purified product is further recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high crystalline purity.
Comparative Analysis of Characterization Techniques
The heart of establishing a reference standard lies in its thorough analytical characterization. We will now compare three orthogonal analytical techniques: HPLC, GC-MS, and NMR spectroscopy, for the analysis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical molecules.
3.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm (to capture different chromophores).
-
Injection Volume: 10 µL.
-
Sample Preparation: 1.0 mg/mL in 50:50 Acetonitrile:Water.
3.1.2. Rationale and Interpretation
The use of a C18 column provides good retention and separation for moderately polar compounds like our target molecule. A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and detected. The dual wavelength detection provides a more comprehensive impurity profile. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some indole derivatives can be analyzed by GC, the nitro group and the overall molecular weight of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole may present challenges.
3.2.1. Experimental Protocol: GC-MS
-
Instrumentation: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: 1.0 mg/mL in Dichloromethane.
3.2.2. Rationale and Interpretation
The HP-5ms column is a good general-purpose column for a wide range of compounds. The high inlet and final oven temperatures are necessary to ensure the volatilization of the analyte. The mass spectrum will provide structural information and can be used to identify impurities. However, thermal degradation of the nitro group is a potential risk and must be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a reference standard, ¹H and ¹³C NMR are essential for confirming the identity.
3.3.1. Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: 32 scans, relaxation delay of 1 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2 s.
-
Internal Standard: Tetramethylsilane (TMS).
3.3.2. Rationale and Interpretation
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum will confirm the proton environment in the molecule. The ¹³C NMR spectrum will confirm the carbon skeleton. The absence of significant impurity peaks in both spectra provides strong evidence for the purity of the material.
Caption: NMR workflow for structural confirmation.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the data that would be obtained from the analysis of a newly synthesized batch of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole intended for use as a reference standard.
| Analytical Technique | Parameter Measured | Hypothetical Result | Interpretation |
| HPLC-UV | Purity (Area %) | 99.8% | High purity, suitable for a reference standard. |
| Retention Time | 12.5 min | Consistent elution time under defined conditions. | |
| GC-MS | Purity (Area %) | 99.5% (with minor degradation product) | Good purity, but potential for thermal lability. |
| Mass Spectrum | M+ at m/z 267 | Confirms molecular weight. | |
| ¹H NMR | Spectral Data | Consistent with proposed structure | Unambiguous confirmation of identity. |
| Impurity Peaks | < 0.1% | High purity, no significant organic impurities detected. | |
| ¹³C NMR | Spectral Data | Consistent with proposed structure | Confirms carbon skeleton. |
| Melting Point | Range | 155-157 °C | Sharp melting point indicates high purity. |
| Loss on Drying | Weight Loss | < 0.2% | Low level of residual solvents. |
Conclusion and Recommendations
The establishment of a reference standard for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole requires a multi-pronged analytical approach.
-
For routine purity analysis and quality control, HPLC-UV is the recommended technique due to its robustness, precision, and suitability for non-volatile compounds.
-
For initial structural confirmation, NMR spectroscopy is unparalleled and mandatory for the qualification of a primary reference standard.
-
GC-MS can be a useful secondary technique for identifying volatile impurities but should be used with caution due to the potential for thermal degradation of the analyte.
A combination of these techniques provides a self-validating system for the comprehensive characterization of a 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole reference standard, ensuring its identity, purity, and suitability for its intended use in research and development.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]
-
Agilent Technologies. HPLC and UHPLC Columns and Supplies.[Link]
-
Bruker Corporation. NMR Spectroscopy Solutions.[Link]
Verifying the Melting Point of Novel Compounds: A Practical Guide Featuring CAS 940308-47-4
The Significance of Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, melting point determination serves two primary purposes:
-
Identification: The melting point is a characteristic physical property of a pure substance. It can be used as a preliminary check to identify a compound by comparing the experimentally determined value with the literature value.
-
Purity Assessment: A sharp melting point range (typically 0.5-2°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.
Given the novelty of many research compounds like CAS 940308-47-4, establishing a reliable melting point is a key step in its initial characterization.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary melting point method, a widely accepted and accessible technique for determining the melting point of a solid organic compound.
Materials and Equipment
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50, or similar)
-
Capillary tubes (sealed at one end)
-
Sample of CAS 940308-47-4 (finely powdered)
-
Spatula
-
Mortar and pestle (if the sample is not already a fine powder)
-
Watch glass
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of CAS 940308-47-4 is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of the sample will be forced into the open end.
-
To pack the sample into the sealed end of the capillary, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube onto a hard surface.
-
The packed sample should have a height of 2-3 mm.
-
-
Melting Point Measurement - Preliminary Run (Optional but Recommended):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute).
-
Observe the sample and note the approximate temperature at which it melts. This will provide a rough estimate of the melting point.
-
-
Melting Point Measurement - Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run.
-
Place a new loaded capillary tube into the apparatus.
-
Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded temperature range is the melting point of the sample.
-
-
Repeatability:
-
For reliable results, repeat the accurate determination at least two more times with fresh samples and new capillary tubes. The results should be consistent within 1-2°C.
-
Data Presentation
The experimentally determined melting point range for CAS 940308-47-4 should be recorded and presented clearly.
| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Point Range (°C) |
| 1 | T_onset_1 | T_completion_1 | ΔT_1 |
| 2 | T_onset_2 | T_completion_2 | ΔT_2 |
| 3 | T_onset_3 | T_completion_3 | ΔT_3 |
| Average | Avg. T_onset | Avg. T_completion | Avg. ΔT |
Caption: Table summarizing the experimentally determined melting point range for CAS 940308-47-4.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of melting point using the capillary method.
Comparison with Alternatives: A Functional Perspective on Soluble Epoxide Hydrolase Inhibitors
While a direct comparison of melting points is not feasible without a reference value for CAS 940308-47-4, a more pertinent comparison for drug development professionals involves its functional alternatives. CAS 940308-47-4 is a soluble epoxide hydrolase (sEH) inhibitor, a class of compounds investigated for their anti-inflammatory and analgesic properties.[1][2][3] The inhibition of sEH increases the levels of endogenous epoxy fatty acids (EpFAs), which have beneficial effects in various disease models.[3]
A comparison with other notable sEH inhibitors highlights the landscape of research in this area:
| Compound | CAS Number | Key Characteristics | Reported Applications/Studies |
| GSK2256294 | 940308-47-4 | Potent sEH inhibitor. | Studied for its role in resolving inflammation and neuropathic pain.[1][4] Investigated for its effect on insulin sensitivity and oxidative stress.[5] |
| TPPU | 1092790-99-0 | Potent and selective sEH inhibitor. | Widely used as a research tool to study the effects of sEH inhibition in various animal models of disease, including pain and inflammation.[1] |
| AR9281 | 1005333-54-8 | An early sEH inhibitor that entered clinical trials. | Investigated for hypertension and diabetes, though development faced pharmacokinetic challenges.[1] |
| EC5026 | 2235555-63-9 | Orally active sEH inhibitor developed as an analgesic. | Preclinical development for neuropathic pain as a non-addictive opioid alternative.[1] |
Caption: Comparative overview of selected soluble epoxide hydrolase inhibitors.
The choice of an sEH inhibitor for a particular research application will depend on factors such as potency, selectivity, pharmacokinetic properties, and the specific disease model being investigated. While the melting point is a fundamental characteristic for initial identification and purity, the biological activity and in vivo efficacy are the ultimate determinants of a compound's utility in drug discovery and development.
Conclusion
The determination of a melting point is a cornerstone of chemical characterization. For a novel compound like CAS 940308-47-4, where literature data may be sparse, a meticulous experimental approach is paramount. By following a standardized protocol, researchers can confidently establish this key physical property. Furthermore, understanding the compound's place within its therapeutic class, alongside functional alternatives, provides the necessary context for its continued investigation and potential clinical translation.
References
-
Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry. [Link]
-
Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. eScholarship, University of California. [Link]
-
Scientists discover natural 'brake' that could stop harmful inflammation. UCL News. [Link]
-
GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension. [Link]
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
[1][2]
Executive Summary & Immediate Directives
Stop and Read: This compound contains a nitro group conjugated to an indole core and a pyridine moiety. While generally stable under ambient conditions, nitro-aromatics possess intrinsic energetic potential and significant toxicity profiles.[1]
-
Core Hazard: Potential for rapid decomposition under high heat; release of toxic nitrogen oxides (NOx) upon combustion.
-
Primary Disposal Route: High-Temperature Incineration (HTI) with NOx scrubbing.[1]
-
Critical Prohibition: DO NOT mix with strong alkalis or reducing agents in the waste stream.[2] Nitro compounds can form shock-sensitive salts or unstable intermediates in basic environments.[1]
-
Waste Classification: Treat as Hazardous Organic Waste (Toxic/Irritant) .
Chemical Profile & Hazard Identification
To ensure proper segregation, the chemical properties must be understood. This compound combines an electron-deficient nitro group with an electron-rich indole, linked to a basic pyridine.[1][3]
| Feature | Specification | Operational Implication |
| Chemical Name | 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole | Primary identifier for waste tags. |
| CAS Number | 940308-47-4 | Use for inventory reconciliation.[1] |
| Molecular Formula | C₁₄H₁₁N₃O₂ | High Nitrogen content requires specific incineration parameters. |
| Physical State | Yellow Solid / Powder | Dust generation is a primary exposure vector. |
| Melting Point | 164–167 °C | Stable at room temp; avoid storage >50°C. |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor water solubility; do not attempt aqueous disposal.[3] |
| Key Hazards | Skin/Eye Irritant, STOT-SE 3, Potential Sensitizer | Requires full dermal and respiratory protection.[1][3] |
Technical Insight: The nitro group at position 5 is electron-withdrawing, reducing the electron density of the indole ring. However, the pyridine nitrogen remains basic. Co-disposal with strong acids may generate heat (exothermic neutralization), while strong bases can lead to nucleophilic attack on the nitro-aromatic ring, potentially causing runaway reactions [1, 2].[3]
Pre-Disposal Handling & Stabilization
Before the waste leaves your bench, it must be stabilized.
A. Solid Waste (Pure Compound or Precipitate)
-
Segregation: Isolate from oxidizers (e.g., perchlorates, nitrates) and reducing agents (e.g., hydrides).[3]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.
-
Labeling: Mark clearly as "Solid Hazardous Waste: Toxic Organic." Explicitly list "Nitro-Indole Derivative."
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration.
-
Preferred: Acetone, Ethyl Acetate, Methanol.[3]
-
Avoid: Chlorinated solvents (unless in a dedicated halogenated stream) to reduce dioxin formation potential during incineration.
-
-
Concentration Limit: If the concentration exceeds 10% w/v, dilute with a compatible combustible solvent to prevent crystallization in waste lines or drums.
Disposal Workflow
The following decision logic ensures the compound enters the correct waste stream to minimize environmental release and safety risks.
Figure 1: Decision matrix for the segregation and disposal of nitro-indole derivatives. Note the convergence on High-Temperature Incineration to ensure mineralization of the nitrogenous heterocycles.
Detailed Operational Protocol
Step 1: Personal Protective Equipment (PPE)[1][2][4]
-
Hands: Double-gloving with Nitrile (minimum 5 mil thickness).[1] Nitro compounds can permeate latex rapidly.
-
Eyes: Chemical splash goggles.
-
Respiratory: If handling dry powder outside a fume hood, a P95 particulate respirator is mandatory. Ideally, handle only inside a certified chemical fume hood.
Step 2: Waste Container Preparation[1]
-
Select a container compatible with the waste stream (e.g., 5-gallon safety can for liquids, wide-mouth jar for solids).[1][3]
-
Self-Validating Step: Verify the container is grounded (if metal) or has an anti-static liner. Nitro compounds in dry powder form can be sensitive to static discharge [3].
Step 3: Transfer and Decontamination[1][2]
-
Solids: Transfer using a plastic spatula (non-sparking). Do not scrape metal on metal.
-
Liquids: Pour slowly to avoid splashing. Leave 10% headspace in the container for thermal expansion.
-
Decontamination: Wipe all tools and surfaces with an acetone-dampened wipe. Dispose of the wipe in the Solid Hazardous Waste container, not the regular trash.
Step 4: Labeling for EHS Compliance
Attach a hazardous waste tag with the following specific data:
Emergency Contingencies
In the event of a spill or exposure during the disposal process:
| Scenario | Immediate Action | Mechanism of Action |
| Dry Spill | Cover with wet paper towels (water/acetone).[1] | Prevents dust aerosolization and reduces static risk. |
| Skin Contact | Wash with soap and water for 15 mins. | Lipophilic nature of indoles requires soap for removal; water alone is ineffective. |
| Eye Contact | Flush with water for 15 mins.[5] | Dilution of the basic pyridine moiety to prevent corneal damage. |
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.[1][3] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Nitro Compounds. Retrieved from [Link][3]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic molecule with potential applications in medicinal chemistry. Its structure, however, combines two distinct chemical moieties—a nitroindole core and a pyridinylmethyl substituent—each presenting a unique hazard profile that demands a meticulous and informed approach to personal protection.
This guide moves beyond a simple checklist of equipment. It provides a comprehensive safety framework rooted in a deep understanding of the molecule's chemical nature. By understanding the "why" behind each recommendation, you can build a self-validating safety protocol that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Deconstructing the Molecule
Effective PPE selection begins with a thorough hazard analysis. The risks associated with 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole are best understood by examining its constituent parts.
-
The Nitroindole Core: Aromatic nitro compounds are a well-known class of energetic materials. While mononitrated compounds are not typically considered explosive in the same vein as trinitrotoluene (TNT), the nitro group imparts a degree of instability.[1] These compounds can be sensitive to heat, shock, and friction.[1] Many are toxic and can be absorbed through the skin.[1] The indole ring system itself, while common in biology, can undergo various chemical reactions.[2] The primary concerns with the nitroindole moiety are its potential as an energy carrier, its toxicity, and its ability to be absorbed dermally.
-
The Pyridinylmethyl Substituent: Pyridine and its derivatives are flammable liquids and vapors that can form explosive mixtures with air.[3][4] Pyridine is harmful if swallowed, inhaled, or in contact with skin, causing irritation and potentially severe burns.[3][5][6] Acute exposure can irritate the respiratory system, while chronic exposure may lead to liver, kidney, and central nervous system damage.[4] Its sharp, unpleasant odor does not provide a reliable warning of hazardous concentrations due to olfactory fatigue.[4]
Therefore, the combined structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole should be treated as a toxic substance that is readily absorbed through the skin, a potential irritant to the eyes and respiratory tract, and a compound with latent energetic properties that must be respected.
The Core of Protection: Engineering and Administrative Controls
Before any personal protective equipment is considered, primary controls must be in place. PPE is the final barrier between the researcher and the hazard.
-
Chemical Fume Hood: All handling of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, from weighing the solid to preparing solutions and running reactions, must be conducted within a certified and properly functioning chemical fume hood.[1][7] This is critical to minimize inhalation exposure to any fine powders or vapors.
-
Blast Shield: When performing reactions that involve heating or have the potential for energetic decomposition, the use of a blast shield in addition to the fume hood sash is a mandatory precaution.[1][7]
-
Restricted Access: Work with this compound should be performed in a designated area of the laboratory with controlled access.
Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Approach
The following PPE is required for handling 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole. The rationale behind each selection is crucial for ensuring compliance and safety.
Eye and Face Protection
-
ANSI Z87.1-Compliant Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, fine dust, and vapors.[1][7]
-
Face Shield: When there is a significant splash hazard, such as during the transfer of larger volumes of solutions or when working with a reaction under pressure, a face shield must be worn in conjunction with safety goggles.[3]
Hand Protection
Due to the compound's dual hazards of dermal toxicity and potential reactions with certain materials, glove selection is critical. Disposable nitrile gloves may not offer sufficient protection for prolonged handling.[1][8]
| Glove Material | Suitability & Rationale |
| Butyl Rubber | Excellent resistance to many organic compounds, including pyridine and nitroaromatics. Recommended for direct handling and in case of spills.[1][9] |
| Viton™ | Offers superior protection against a wide range of chemicals, particularly aromatic compounds. A premium choice for high-risk operations.[1][7] |
| Heavy-Duty Nitrile | Acceptable for incidental contact, but breakthrough times must be verified. Not recommended for prolonged immersion or handling significant quantities.[1] |
Crucial Note: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data. No glove material is impervious forever.
Body Protection
-
Flame-Resistant (FR) Lab Coat: Given the flammability of the pyridine moiety and the energetic nature of the nitro group, a flame-resistant lab coat is essential.[1][7] It should have long sleeves and a snap-front for quick removal in an emergency.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any laboratory work. Shoes should be made of a non-porous material.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it may be required in specific situations:
-
Spill Cleanup: For a significant spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training.
Operational Plan: A Step-by-Step Workflow
A standardized workflow minimizes the risk of error and exposure. The following protocol should be adopted for all work with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. nj.gov [nj.gov]
- 4. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. carlroth.com [carlroth.com]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
